Fmoc-D-Glu-OAll
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H22NO6- |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1 |
InChI Key |
ORKKMGRINLTBPC-HXUWFJFHSA-M |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Fmoc-D-Glu-OAll (α-Allyl Ester)
Structure, Properties, and Application in Cyclic Peptide Synthesis
Executive Summary
Fmoc-D-Glu-OAll (N-α-Fmoc-D-glutamic acid α-allyl ester) is a specialized amino acid building block used primarily in the solid-phase synthesis of head-to-tail cyclic peptides . Unlike standard amino acid derivatives, this molecule features an allyl ester protection on the α-carboxylic acid and a free γ-carboxylic acid side chain.
This unique protecting group pattern enables the Side-Chain Anchoring Strategy : the glutamic acid is attached to the solid support via its side chain, leaving the N-terminus available for chain elongation and the C-terminus (protected by the allyl group) available for orthogonal deprotection and subsequent on-resin cyclization.
Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers.
Chemical Identity & Structural Analysis
Nomenclature Alert: α-Allyl vs. γ-Allyl
CRITICAL: Distinction between the α-allyl and γ-allyl isomers is paramount. Confusing these two reagents will result in failed synthesis (incorrect cyclization topology).
-
This compound (This Guide):
-
Fmoc-D-Glu(OAll)-OH (Common Alternative):
Physicochemical Profile[4]
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid α-allyl ester |
| Abbreviation | This compound |
| CAS Number | 204251-86-5 |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.43 g/mol |
| Chirality | D-Enantiomer |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in Water |
| Purity (HPLC) | ≥ 98.0% |
| Optical Rotation | [α]²⁰D dependent on solvent (typically negative in DMF) |
Strategic Utility: The Side-Chain Anchoring Strategy
The primary utility of this compound lies in its ability to facilitate Head-to-Tail Cyclization on a solid support.
The Challenge
Cyclizing a peptide head-to-tail (N-terminus to C-terminus) in solution often leads to dimerization or oligomerization. Performing this reaction on a solid support (pseudo-dilution effect) favors intramolecular reaction. However, the peptide must be attached to the resin via a side chain to leave both termini free for cyclization.
The Solution
This compound allows the peptide to be anchored to the resin via the Glutamic acid side chain (γ-COOH).
-
Anchoring: The free γ-COOH is coupled to a hydroxyl-functionalized resin (e.g., Wang Resin) or amine resin (e.g., Rink Amide).
-
Elongation: The peptide chain is grown from the N-terminus (Fmoc removal).
-
Orthogonal Deprotection: The C-terminal α-Allyl group is removed using Palladium(0), which does not affect the side-chain anchor or Fmoc groups.
-
Cyclization: The free N-terminus attacks the now-free C-terminus.
-
Cleavage: The completed cyclic peptide is cleaved from the resin at the side chain (converting the Glu residue to Gln or Glu depending on the resin/linker).
Workflow Visualization
Figure 1: Solid-Phase Peptide Synthesis workflow utilizing this compound for head-to-tail cyclization via side-chain anchoring.[4][10][11][12][13]
Experimental Protocols
Resin Loading (Anchoring)
-
Resin: Wang Resin (for Glu acid C-terminus) or Rink Amide (for Gln amide C-terminus).
-
Reagents: this compound (3-5 eq), DIC (3-5 eq), DMAP (0.1 eq).
-
Solvent: DMF/DCM (1:1).
-
Procedure:
-
Swell resin in DCM for 30 min.
-
Dissolve amino acid and DIC in minimal DMF.
-
Add solution to resin, followed by catalytic DMAP.
-
Shake at room temperature for 2-4 hours.
-
Wash resin (DMF x3, DCM x3).
-
Cap unreacted sites with Acetic Anhydride/Pyridine if necessary.
-
Allyl Deprotection (Palladium Catalysis)
The allyl ester is orthogonal to Fmoc (base-labile) and tBu (acid-labile) groups. It is removed using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a scavenger to trap the allyl cation.
-
Catalyst: Pd(PPh₃)₄ (0.1 - 0.2 eq).
-
Scavenger: Phenylsilane (PhSiH₃, 10-20 eq) OR N-Methylmorpholine (NMM) / Acetic Acid.
-
Solvent: Dry DCM (preferred) or DMF.
-
Procedure:
-
Wash resin with dry DCM to remove traces of DMF (which can coordinate Pd).
-
Prepare solution: Dissolve Pd(PPh₃)₄ and PhSiH₃ in dry DCM under Argon.
-
Add to resin and shake for 30 minutes in the dark (Pd is light sensitive).
-
Drain and repeat the treatment (2 x 30 min).
-
Crucial Wash: Wash extensively to remove Pd residues:
-
DCM x3
-
0.5% Sodium Diethyldithiocarbamate (in DMF) x2 (Chelates Pd)
-
DMF x5
-
-
Mechanism of Allyl Removal
The reaction proceeds via a π-allyl palladium complex intermediate. The scavenger (nucleophile) attacks the allyl group, regenerating the Pd(0) catalyst and releasing the carboxylate.
Figure 2: Catalytic cycle of Palladium-mediated allyl deprotection.
Storage and Stability
-
Temperature: Store at +2°C to +8°C.
-
Atmosphere: Desiccate; moisture sensitive.
-
Light: Protect from light (Fmoc group stability).
-
Shelf Life: 2 years if stored properly. Re-test purity (HPLC) before critical syntheses.
References
- Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Grieco, P., et al. (2001). "Fmoc-Glu-OAll: A versatile building block for the synthesis of head-to-tail cyclic peptides." Journal of Peptide Science.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of protecting group stability and removal conditions).
-
Thieriet, N., et al. (2000). "Solid-phase synthesis of head-to-tail cyclic peptides." Tetrahedron Letters, 41(32), 6115-6119. (Methodology for Pd-catalyzed deprotection).
-
PubChem Compound Summary. "this compound (CAS 204251-86-5)."[2] National Center for Biotechnology Information.
Sources
- 1. Fmoc-D-glutamic acid alpha-allyl ester | CAS 204251-86-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid | C23H23NO6 | CID 51340504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [bapeks.com]
- 4. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. testing.chemscene.com [testing.chemscene.com]
- 8. 204251-33-2 Fmoc-D-Glu(OAll)-OH AKSci V4218 [aksci.com]
- 9. chemscene.com [chemscene.com]
- 10. Antifungal and Antibiofilm Activity of Cyclic Temporin L Peptide Analogues against Albicans and Non-Albicans Candida Species [mdpi.com]
- 11. KR20230092906A - Novel CXCR4 targeting compounds - Google Patents [patents.google.com]
- 12. WO2022082312A1 - Novel cxcr4-targeting compounds - Google Patents [patents.google.com]
- 13. Fmoc-Glu(Wang)-OAll PS Resin (LL) [cem.com]
Definitive Guide to Allyl-Protected Glutamic Acid Derivatives
The following technical guide details the structural, functional, and experimental differences between Fmoc-D-Glu-OAll and Fmoc-D-Glu(OAll)-OH . It is written for researchers and drug development professionals utilizing Solid-Phase Peptide Synthesis (SPPS).
This compound vs. Fmoc-D-Glu(OAll)-OH
Executive Summary: The Alpha vs. Gamma Distinction
In complex peptide synthesis, the placement of the allyl ester protection dictates the molecule's role. The difference lies in which carboxyl group is masked and which is free for coupling:
-
Fmoc-D-Glu(OAll)-OH (Side-Chain Protected): The
-carboxyl (side chain) is protected with an allyl ester.[1] The -carboxyl is free.-
Primary Use: Standard building block for introducing a Glutamic acid residue that will undergo side-chain modification (e.g., lactamization, stapling) later in the synthesis.
-
-
This compound (C-Terminal Protected): The
-carboxyl is protected with an allyl ester. The -carboxyl (side chain) is free.-
Primary Use: Specialized building block for side-chain anchoring . It allows the peptide to be attached to the resin via the Glutamic acid side chain, leaving the C-terminus protected (but removable) for strategies like on-resin Head-to-Tail cyclization.
-
Structural & Chemical Analysis
| Feature | Fmoc-D-Glu(OAll)-OH | This compound |
| IUPAC Name | Fmoc-D-glutamic acid | Fmoc-D-glutamic acid |
| CAS Number | 204251-33-2 (D-isomer) | 144120-54-7 (L-isomer equivalent) |
| Free Carboxyl | ||
| Protected Group | ||
| Molecular Weight | ~409.43 g/mol | ~409.43 g/mol |
| Solubility | DCM, DMF, NMP | DCM, DMF, NMP |
| Strategic Role | Orthogonal Side-Chain Manipulation | Side-Chain Anchoring / Branching |
Structural Visualization
The following diagram illustrates the connectivity differences. Note the position of the -OH (reactive site) versus the -OAll (protected site).
Figure 1: Structural connectivity comparison. Green nodes indicate the reactive carboxyl group used for initial coupling.
Synthetic Utility & Applications
A. Fmoc-D-Glu(OAll)-OH: The "Stapling & Cyclization" Workhorse
This derivative is essential for orthogonal deprotection . In standard SPPS, the Fmoc group is removed by base (piperidine), and acid-labile side chains (e.g., tBu, Trt) are removed by TFA. The Allyl group is stable to both.
-
Workflow:
-
Incorporate Fmoc-D-Glu(OAll)-OH into the peptide chain.
-
Complete the peptide assembly.[2]
-
Selectively remove the Allyl group using Pd(PPh
) while the peptide is still on the resin and other side chains remain protected. -
Perform cyclization (e.g., coupling the now-free Glu side chain to a Lysine amine to form a lactam bridge).
-
Final cleavage with TFA.
-
B. This compound: The "Anchor" for Head-to-Tail Cyclization
This derivative is used when the Glutamic acid side chain serves as the attachment point to the solid support (resin).
-
Workflow:
-
React the free
-COOH of this compound with a resin (e.g., Rink Amide or Wang). -
The
-COOH remains protected by the Allyl group. -
Remove Fmoc and extend the peptide chain from the N-terminus.
-
Once the chain is complete, remove the N-terminal Fmoc and the C-terminal Allyl group (simultaneously or sequentially).
-
Perform Head-to-Tail cyclization (N-term amine to C-term acid) while the peptide remains anchored to the resin via the Glu side chain.
-
Experimental Protocols (Self-Validating Systems)
The following protocols utilize Palladium(0) chemistry. Success depends on the strict exclusion of oxygen, as Pd(PPh
Protocol 1: Orthogonal Allyl Deprotection (On-Resin)
Applicable for removing the OAll group from Glu(OAll) or Glu-OAll.
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ].[3] -
Scavenger: Phenylsilane (PhSiH
) is preferred over morpholine due to higher efficiency and reduced side reactions. -
Solvent: Dry Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Swell the resin (approx. 0.1 mmol peptide) in dry DCM for 15 minutes under Nitrogen/Argon flow.
-
Catalyst Solution: In a separate vial, dissolve Pd(PPh
) (0.1 - 0.2 eq) and Phenylsilane (10 - 20 eq) in dry DCM. Critical: This solution must be prepared immediately before use. -
Reaction: Drain the resin and add the Catalyst Solution. Agitate gently (bubbling or shaking) for 30 minutes in the dark (wrap vessel in foil).
-
Repetition: Drain and repeat Step 3 with a fresh Catalyst Solution to ensure quantitative removal.
-
Washing (Crucial for Pd Removal):
-
DCM (3x)
-
DMF (3x)
-
DTC Wash: 0.02 M Sodium Diethyldithiocarbamate in DMF (2x 10 min). This chelates residual Palladium, preventing discoloration and poisoning of subsequent reactions.
-
DMF (3x)
-
Validation Check:
-
Perform a micro-cleavage of a resin sample. Analyze via HPLC/MS. The mass shift should correspond to the loss of the allyl group (-40 Da).
Protocol 2: On-Resin Lactamization (Glu-Lys Bridge)
Post-Allyl deprotection workflow for Fmoc-D-Glu(OAll)-OH.
-
Deprotection: Ensure both the Glu(OAll) and the partner Lys(Alloc) have been deprotected using Protocol 1.
-
Coupling: Add PyAOP (5 eq), HOAt (5 eq), and DIEA (10 eq) in NMP.
-
Time: React for 2–4 hours.
-
Validation: Kaiser test (ninhydrin) should be negative (colorless), indicating the free amines have reacted to form the cyclic amide.
Workflow Visualization
The following diagram depicts the divergent paths for these two derivatives.
Figure 2: Strategic workflows for Allyl-protected Glutamic acid derivatives.
References
-
Gomez-Martinez, P., et al. (1999). N-alpha-Fmoc-L-glutamic acid alpha-allyl ester as a tool for the synthesis of head-to-tail cyclic peptides. Journal of the Chemical Society, Perkin Transactions 1.
-
Kates, S. A., et al. (1993). Automated allyl chemistry for solid-phase peptide synthesis. Analytical Biochemistry.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Thieriet, N., et al. (2000). Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides. Tetrahedron Letters.
Sources
Fmoc-D-Glu-OAll molecular weight and formula
The following technical guide details the properties, applications, and experimental protocols for Fmoc-D-Glu-OAll , specifically focusing on its critical role in the synthesis of cyclic peptides.
Advanced Building Block for Orthogonal Peptide Cyclization
Executive Summary
This compound (N-α-Fmoc-D-glutamic acid α-allyl ester) is a specialized amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). Unlike standard glutamic acid derivatives protected at the side chain (e.g., Fmoc-Glu(OtBu)-OH), this molecule features an allyl ester protection on the α-carboxyl group , leaving the side-chain (γ-carboxyl) free.
This unique protecting group architecture enables a specific synthetic strategy: side-chain anchoring . By attaching the glutamic acid residue to the solid support via its side chain, the N-terminus and C-terminus (protected by the allyl group) remain available for selective deprotection and subsequent head-to-tail cyclization while still attached to the resin.
Critical Disambiguation:
-
This compound: α-Allyl ester, γ-Carboxylic acid (Free side chain). Used for backbone cyclization.[1]
-
Fmoc-D-Glu(OAll)-OH: γ-Allyl ester, α-Carboxylic acid (Free backbone). Used for side-chain modification.[2][3]
Chemical Identity & Physical Properties[3][4][5]
The following data represents the physicochemical standards for this compound. Researchers should verify the specific isomer (L vs D) and regiochemistry (α vs γ) on their Certificate of Analysis (CoA) before use.
Molecular Specifications
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid α-allyl ester |
| Common Syntax | This compound |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |
| Purity Standard | ≥ 98% (HPLC), Enantiomeric purity ≥ 99.5% |
| Storage | +2°C to +8°C, Desiccated, Protect from light |
Structural Visualization
The molecule consists of the Fmoc protecting group on the amine, an allyl ester on the alpha-carbon, and a free carboxylic acid on the gamma-carbon.
Application: Resin-Bound Head-to-Tail Cyclization
The primary utility of this compound is the synthesis of cyclic peptides (lactams) where the glutamic acid residue serves as the junction point. This method avoids the solubility issues often encountered with solution-phase cyclization.
The "Side-Chain Anchoring" Strategy
In this workflow, the peptide is synthesized on the resin through the glutamic acid side chain. This allows the N-terminus and C-terminus to be deprotected selectively for cyclization.
Experimental Workflow
-
Anchoring: The free γ-carboxyl of this compound is coupled to a resin (e.g., Rink Amide or Wang).
-
Elongation: Standard Fmoc SPPS is performed to build the peptide sequence from the N-terminus.
-
Allyl Deprotection: The α-allyl ester is removed using Palladium(0) catalysis.
-
Fmoc Removal: The N-terminal Fmoc group is removed.[4]
-
Cyclization: The now-free N-terminal amine and C-terminal acid react to form the cyclic lactam.
-
Global Cleavage: The cyclic peptide is cleaved from the resin (and side chains deprotected).
Detailed Protocols
A. Allyl Deprotection (Palladium Catalysis)
The removal of the allyl ester (OAll) must be performed under strictly anhydrous and oxygen-free conditions to preserve the catalyst activity.
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 – 0.5 eq).
-
Scavenger: Phenylsilane (PhSiH₃) (10–20 eq) or Dimethylbarbituric acid (NDMBA).
-
Solvent: Dry Dichloromethane (DCM).
Protocol:
-
Wash Resin: Wash the peptidyl-resin 3x with dry DCM.
-
Prepare Solution: Dissolve Pd(PPh₃)₄ and Phenylsilane in dry DCM. Note: This solution is light-sensitive and oxygen-sensitive.
-
Reaction: Add the solution to the resin. Shake gently under Nitrogen or Argon for 1 hour at room temperature.
-
Repeat: Drain and repeat the treatment with fresh catalyst solution to ensure complete deprotection.
-
Wash: Wash extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (0.02 M in DMF) to remove palladium traces.
B. On-Resin Cyclization
Once the allyl group is removed (exposing the α-COOH) and the N-terminal Fmoc is removed (exposing the α-NH₂), cyclization is induced.
Reagents:
-
Coupling Agent: PyBOP or HATU (3 eq).
-
Base: DIEA (N,N-Diisopropylethylamine) (6 eq).
-
Solvent: DMF.
Protocol:
-
Neutralization: Ensure the resin is washed with DMF.[5]
-
Cyclization: Add the solution of PyBOP/DIEA in DMF to the resin.
-
Incubation: Shake for 2–4 hours. Monitor reaction completion using the Kaiser test (ninhydrin). The test should turn from blue (positive for amines) to yellow/colorless (negative), indicating successful cyclization.
References
-
Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552. Link
- Albericio, F., et al. (2000). "Preparation of Head-to-Tail Cyclic Peptides." Solid-Phase Synthesis: A Practical Guide, CRC Press.
-
Sigma-Aldrich. "Fmoc-Glu-OAll Product Specification."[6] Link (Note: Reference for L-isomer properties as baseline for D-isomer).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022082312A1 - Novel cxcr4-targeting compounds - Google Patents [patents.google.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc-Glu(OAll)-OH = 96.0 HPLC 133464-46-7 [sigmaaldrich.com]
Methodological & Application
Fmoc-D-Glu-OAll protocol for solid phase peptide synthesis
Application Note: Precision Synthesis of Head-to-Tail Cyclic Peptides via the Fmoc-D-Glu-OAll Strategy
Executive Summary
The synthesis of head-to-tail cyclic peptides presents a unique challenge in Solid Phase Peptide Synthesis (SPPS): the peptide must be anchored to the solid support via a side chain to allow the N-terminal amine and C-terminal carboxyl groups to react intramolecularly.
This protocol details the application of This compound (N-α-Fmoc-D-glutamic acid α-allyl ester) as a specialized "anchor" residue. By utilizing the orthogonal protection of the α-allyl ester, researchers can anchor the glutamic acid via its
Strategic Rationale & Chemical Logic
Why this compound?
Standard SPPS anchors the C-terminus to the resin, making head-to-tail cyclization impossible without cleavage or complex linker strategies (e.g., safety-catch linkers). This compound reverses this topology:
- -Carboxyl Anchoring: The side chain (free acid) attaches to the resin (e.g., 2-Chlorotrityl Chloride).
- -Allyl Protection: The C-terminus is masked by an allyl ester, which is stable to standard Fmoc deprotection (Piperidine) and TFA, but highly sensitive to Pd(0).
-
D-Configuration: The inclusion of D-Glutamic acid is frequently used to induce
-turns, facilitating the ring-closing reaction by bringing the N- and C-termini into spatial proximity [1].
The Orthogonal Landscape
The success of this protocol relies on three orthogonal dimensions:
-
Base Labile: Fmoc (removed by Piperidine) for chain growth.
-
Acid Labile: Side-chain protecting groups (tBu, Trt, Pbf) and Resin Linkage (removed by TFA).
-
Metal Labile: Allyl Ester (removed by Pd(PPh
) ), enabling selective C-terminal activation on-resin.
Workflow Visualization
Figure 1: Strategic workflow for side-chain anchored head-to-tail cyclization using this compound.
Detailed Protocol
Phase A: Resin Loading (Side-Chain Anchoring)
Objective: Attach this compound to 2-Chlorotrityl Chloride (2-CTC) resin via the
-
Reagents:
-
2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading).
-
This compound (0.6 eq relative to resin capacity to prevent aggregation).
-
DIPEA (Diisopropylethylamine).
-
DCM (Dichloromethane, anhydrous).
-
Methanol (HPLC Grade).
-
Step-by-Step:
-
Swelling: Swell 2-CTC resin in dry DCM for 30 min. Drain.
-
Coupling: Dissolve this compound (0.6 eq) in DCM (10 mL/g resin). Add DIPEA (4 eq).
-
Reaction: Add solution to resin. Agitate gently for 2 hours at Room Temperature (RT).
-
Capping: Add Methanol (1 mL/g resin) and DIPEA (1 mL/g resin) to the reaction mixture. Agitate for 20 min to cap unreacted trityl chlorides.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
-
QC (Loading Check): Dry a small aliquot and perform UV quantification of the Fmoc group to determine precise substitution level [2].
Phase B: Peptide Elongation
Proceed with standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA or DIC/Oxyma) to build the linear sequence.
-
Critical Note: Ensure the N-terminal Fmoc of the final amino acid is NOT removed yet.
Phase C: Palladium-Catalyzed Allyl Deprotection
Objective: Selectively remove the
-
Reagents:
-
Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)). -
Phenylsilane (PhSiH
) – Superior scavenger compared to morpholine. -
DCM (Degassed).[1]
-
Sodium Diethyldithiocarbamate (DTC) – Pd scavenger.
-
Protocol:
-
Preparation: Wash resin with dry DCM (3x) to remove DMF traces (DMF can inhibit Pd catalysis).
-
Catalyst Solution: In a vial, dissolve Pd(PPh
) (0.2 eq) in dry DCM. Add Phenylsilane (20 eq).[2] Note: Solution should be prepared immediately before use under Argon. -
Reaction: Add solution to the resin. Agitate under inert atmosphere (Argon bubbling or sealed vessel) for 30 minutes.
-
Repeat: Drain and repeat Step 2-3 once to ensure complete deprotection.
-
Pd Removal (Critical): Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min). The solution may turn yellow/brown as it complexes Pd.
-
Final Wash: Wash with DMF (5x) and DCM (5x).
Phase D: On-Resin Cyclization
Objective: Form the amide bond between the N-terminus and the now-free C-terminus.
Protocol:
-
N-Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.[2][3]
-
Cyclization Mix: Dissolve PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.
-
Alternative: Use HATU (3 eq) / HOAt (3 eq) / Collidine (6 eq) for difficult sequences.
-
-
Reaction: Add to resin. Agitate for 4–12 hours.
-
Monitoring: Use the Kaiser Test (Ninhydrin). The reaction is complete when the resin beads transition from blue (free amine) to yellow/colorless (cyclized).
-
-
Wash: DMF (3x), DCM (3x).
Quantitative Analysis & Troubleshooting
Reagent Comparison Table
| Reagent | Role | Recommended Specification | Notes |
| This compound | Anchor | >98% Purity (Chiral HPLC) | Ensure free |
| Pd(PPh | Catalyst | Fresh, Yellow Crystals | Black/Orange color indicates oxidation. Store at -20°C. |
| Phenylsilane | Scavenger | 97% Reagent Grade | Highly efficient hydride donor; faster than NMM/HOAc. |
| DTC | Pd Chelator | 0.02 M in DMF | Essential to remove Pd black; prevents poisoning of final peptide. |
Troubleshooting Guide
-
Issue: Incomplete Allyl Deprotection.
-
Cause: Oxidized Catalyst or Oxygen in solvent.
-
Fix: Use fresh Pd(PPh
) and strictly degassed DCM. Increase reaction time to 2 x 45 min.
-
-
Issue: Black Precipitate on Resin.
-
Cause: Palladium aggregation.
-
Fix: Increase DTC washes. Alternatively, wash with 1% solution of hydrazine hydrate in DMF (use caution: hydrazine removes Fmoc, so only do this after Fmoc removal if sequence allows, or stick to DTC).
-
-
Issue: Cyclization Failure (Positive Kaiser Test).
-
Cause: Conformation constraints ("distance problem").
-
Fix: Switch to HATU/HOAt.[2] Reduce resin loading (< 0.2 mmol/g) to favor intramolecular reaction over intermolecular dimerization (pseudo-dilution).
-
References
-
Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic Peptides." Analytical Biochemistry, 212(2), 303-310.
-
Gude, M., et al. (2002). "An accurate method for the quantitation of fmoc-derivatized solid phase supports." Letters in Peptide Science, 9, 203–206.
-
Thieriet, N., et al. (2000). "Solid-phase synthesis of head-to-tail cyclic peptides using the allyl protection strategy." Tetrahedron Letters, 41(32), 6115-6119.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504.
Sources
Application Note: Chemoselective Deprotection of Allyl Esters via Palladium(0) Catalysis
[1][2][3]
Introduction & Strategic Utility
In complex organic synthesis—particularly late-stage natural product synthesis and peptide chemistry—orthogonality is paramount. Allyl esters serve as robust protecting groups for carboxylic acids; they are stable to acidic (TFA/HCl) and basic conditions often used to deprotect Boc or Fmoc groups.
The deprotection of allyl esters relies on Palladium(0)-catalyzed allylic substitution .[1][2] Unlike acid/base hydrolysis, this method proceeds under essentially neutral conditions, making it indispensable for substrates containing sensitive functionalities like
This guide details the mechanistic underpinnings of this transformation and provides validated protocols for both standard and sensitive substrates.
Mechanistic Deep Dive
The reaction is not a simple hydrolysis but an irreversible allylic transfer . The driving force is the affinity of the
The Catalytic Cycle (Tsuji-Trost Type)
-
Ligand Exchange: The precatalyst (e.g.,
) dissociates two phosphine ligands to generate the active 14-electron species. -
Oxidative Addition:
coordinates to the allyl ester alkene, followed by oxidative addition into the C-O bond. This forms a cationic - -allyl palladium(II) complex and expels the carboxylate anion ( ). -
Nucleophilic Attack (Scavenging): An external nucleophile (scavenger) attacks the
-allyl ligand (usually at the least hindered terminus). -
Reductive Elimination/Release: The allylated scavenger is released, and
is regenerated to re-enter the cycle.
Visualization: The Catalytic Cycle
Figure 1: The catalytic cycle of Pd(0)-mediated allyl deprotection.[3][1][2][4][5][6][7] The reaction is driven by the irreversible capture of the allyl group by the scavenger.
Critical Parameter: Scavenger Selection[1]
The success of the reaction depends entirely on the scavenger . The carboxylate released during oxidative addition is a weak nucleophile. If a stronger nucleophile is not present, the reaction stalls or reverses.
Scavenger Decision Matrix
| Scavenger Type | Reagent | Mechanism | Best Use Case | Risk Profile |
| Secondary Amine | Morpholine / Pyrrolidine | N-allylation | Standard. Robust substrates. | Basic. Can cause epimerization or Fmoc cleavage. |
| 1,3-Dicarbonyl | Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | C-allylation | Base-Sensitive. Non-basic conditions. | Slower kinetics than amines. |
| Hydride Donor | Phenylsilane ( | Hydride transfer | Highly Sensitive. Strictly neutral. Ideal for peptides/glycans. | Requires strict |
| Carboxylate Salt | Sodium 2-ethylhexanoate | Salt Exchange | Pharma Process. Precipitates Na-salt of product directly. | Solubility issues in pure DCM. |
Visualization: Selection Logic
Figure 2: Decision tree for selecting the appropriate allyl scavenger based on substrate stability and desired product form.
Validated Experimental Protocols
Method A: Standard Morpholine Protocol
Applicability: General organic synthesis where the substrate is stable to mild bases.
Reagents:
-
Substrate (1.0 equiv)
- (0.05 equiv / 5 mol%)
-
Morpholine (1.2 – 2.0 equiv)
-
Solvent: Dry DCM or THF (0.1 M concentration)
Procedure:
-
Preparation: Dissolve the allyl ester substrate in dry DCM under an inert atmosphere (Argon/Nitrogen).
-
Scavenger Addition: Add Morpholine (1.2 equiv) via syringe.
-
Catalyst Addition: Add
(5 mol%) in one portion. Protect from light (wrap flask in foil).-
Checkpoint: The solution typically turns yellow. If it turns black immediately, the catalyst may be decomposed (colloidal Pd).
-
-
Monitoring: Stir at room temperature. Monitor by TLC (typically 15–60 mins).
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (or citric acid) to remove excess morpholine and the
-allyl morpholine byproduct. -
Dry over
, filter, and concentrate.
-
Method B: Phenylsilane Protocol (The "Green" & Sensitive Method)
Applicability: Peptides,
Reagents:
-
Substrate (1.0 equiv)
- (0.02 – 0.05 equiv)
-
Phenylsilane (
) (2.0 equiv) -
Solvent: Dry DCM
Procedure:
-
Degassing (Critical): Dissolve substrate in DCM. Sparge with Argon for 5 minutes. Oxygen inhibits the hydride transfer mechanism efficiently.
-
Add Reagents: Add Phenylsilane (2.0 equiv). Then add
.[3][6][8] -
Reaction: Stir at room temperature.
-
Note: Bubbling may be observed (propylene gas evolution).
-
-
Workup:
-
Concentrate directly.
-
Purify via flash chromatography. The byproduct is a silyl ester/ether which is easily separated or hydrolyzed during workup.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls (<50% conv) | Catalyst poisoning or | Sparge solvent with Argon for 10 mins. Add fresh catalyst (2 mol%). |
| Solution turns Black instantly | "Pd Black" formation (catalyst aggregation). | Ligand deficiency. Add free |
| New Spot on TLC (Not Product) | Isomerization. | The allyl double bond may have migrated (forming a vinyl ester) rather than cleaving. Switch to Phenylsilane (faster kinetics). |
| Product trapped in aqueous | Product is very polar/zwitterionic. | Do not use aqueous wash. Use Dimedone as scavenger, then purify by column chromatography (Dimedone byproducts are non-polar). |
References
-
Tsuji, J., et al. (1965). Organic syntheses by means of noble metal complexes.[3][1][2][5][6][9] Tetrahedron Letters, 6(49), 4387-4388. Link
-
Guibé, F. (1998).[4] Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium
-allyl methodology. Tetrahedron, 54(13), 2967-3042. Link -
Vutukuri, D. R., et al. (2003).[6] A mild deprotection strategy for allyl ethers under basic conditions.[6] The Journal of Organic Chemistry, 68(3), 1146-1149.[6] Link
-
Thayer, D. A., et al. (2010). Polymer-based catalytic allyl ester deprotection.[6] Journal of Organic Chemistry, 75(19), 6661-6663. Link
-
Biotage Application Note. (2023). Metal Scavengers in Process Chemistry: Palladium Removal.[10][11] Link
Sources
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Orthogonal Deprotection of Allyl Esters in Fmoc SPPS
Introduction: The Third Dimension of Orthogonality
In complex peptide synthesis, particularly for cyclic peptides, glycopeptides, or branched structures, the standard two-dimensional orthogonality (Fmoc/tBu) is insufficient. The allyl group (Allyl ester for acids, Alloc for amines) provides a critical "third dimension." It is stable to both 20% piperidine (Fmoc removal) and 95% TFA (tBu removal/cleavage), yet can be removed gently under neutral conditions using Palladium(0) catalysis.
This guide details a robust, field-proven protocol for allyl deprotection, specifically addressing the two most common failure modes: premature Fmoc removal due to basic scavengers and Palladium poisoning of subsequent on-resin reactions.
Mechanistic Insight: The Tsuji-Trost Reaction[1]
Understanding the mechanism is vital for troubleshooting. The deprotection is not a simple hydrolysis; it is a Pd(0)-catalyzed allyl transfer via the Tsuji-Trost reaction .[1]
-
Oxidative Addition: The Pd(0) catalyst coordinates with the allyl ester double bond, forming a
-allyl Palladium(II) complex. This step cleaves the C-O bond of the ester. -
Nucleophilic Attack: A scavenger (nucleophile) attacks the
-allyl complex. -
Regeneration: The allyl group is transferred to the scavenger, and Pd(0) is regenerated to enter the cycle again.
Selection of the Scavenger (Critical)
-
Morpholine (Avoid in Fmoc): Historically used, but it is a secondary amine. It will slowly remove Fmoc groups during the long reaction times required for allyl deprotection.
-
Phenylsilane (PhSiH
) (Recommended): A hydride donor. It is neutral, highly efficient, and completely orthogonal to Fmoc. It reduces the allyl moiety to propene gas (volatile) or a silyl-allyl species.
Diagram 1: Catalytic Cycle of Allyl Deprotection
Caption: The Pd(0) catalytic cycle. Note that Phenylsilane acts as the irreversible acceptor of the allyl group, driving the reaction forward without affecting Fmoc.
Reagent Selection & Preparation
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh | The gold standard. Must be bright yellow. If orange/brown, it is oxidized and inactive. |
| Scavenger | Phenylsilane (PhSiH | Neutral pH. Prevents unwanted Fmoc removal.[2] 20–24 equivalents relative to resin loading. |
| Solvent | DCM (Anhydrous) | Swells polystyrene resins better than THF/DMF, allowing the bulky Pd complex to penetrate the matrix. |
| Wash Reagent | 0.5% Na-DDC in DMF | Sodium diethyldithiocarbamate. Essential for chelating and removing Pd from the resin. |
Detailed Experimental Protocol
Pre-requisites:
-
Ensure the resin is washed with DCM and is fully swollen.
-
Argon/Nitrogen atmosphere is mandatory. Pd(PPh
) is air-sensitive in solution.
Step 1: Catalyst Preparation (The "Active Solution")
Perform this immediately before use.
-
Calculate amounts: Use 0.1 to 0.25 eq of Pd(PPh
) and 20 eq of Phenylsilane relative to the resin substitution. -
Weigh Pd(PPh
) into a dry vial. -
Dissolve in dry DCM (approx. 10 mL per gram of resin).
-
Observation: The solution should be yellow. Bubbling nitrogen through this solution for 1-2 minutes is recommended to remove dissolved oxygen.
Step 2: The Deprotection Reaction
-
Drain the DCM from the swollen resin.
-
Add the Active Solution to the resin.
-
Agitate gently (rocking or nitrogen bubbling) for 30–45 minutes .
-
Note: Do not vortex vigorously; it can grind the resin.
-
-
Drain the solution.
-
Repeat Step 1 and Step 2 for a second cycle (Total 2 x 30-45 mins).
-
Why repeat? To ensure quantitative removal, as the reaction is heterogeneous.
-
Step 3: The Critical Wash (Removing the Metal)
Failure here causes "black resin" and failure of subsequent couplings.
-
Wash with DCM (3 x 2 min).
-
Wash with DMF (3 x 2 min).
-
The Chelation Wash: Add 0.02 M (approx 0.5% w/v) Sodium Diethyldithiocarbamate (DDC) in DMF.
-
Agitate for 10 minutes.
-
Observation: The solution may turn yellow/brown as it pulls Pd from the resin.
-
-
Repeat the DDC wash until the solution remains clear (usually 3-4 times).
-
Final Wash:
-
DMF (5 x 2 min) to remove all traces of DDC.
-
DCM (3 x 2 min).
-
Self-Validating Quality Control
How do you confirm the reaction worked before proceeding?
-
Visual Inspection: After the DDC wash, the resin should return to its original color (usually off-white/pale yellow). Dark grey/black beads indicate trapped Palladium.
-
Mini-Cleavage (The Ultimate Truth):
-
Take a small aliquot of resin (~5 mg).
-
Treat with 95% TFA/TIS/H2O for 30 mins.
-
Analyze via LC-MS .[3]
-
Success Criteria: Mass shift of -40 Da (Allyl ester to Acid) or -84 Da (Alloc to Amine). No starting material should be visible.
-
-
Kaiser Test (For Alloc only): If removing Alloc to expose a primary amine, a Kaiser test should be positive (Blue). Note: This does not apply to Allyl esters.
Application: On-Resin Cyclization Workflow
A primary use of this chemistry is "Head-to-Tail" or "Side-Chain-to-Side-Chain" cyclization.
Diagram 2: Orthogonal Cyclization Workflow
Caption: Workflow for Head-to-Tail cyclization. Note that Allyl deprotection must occur BEFORE Fmoc removal to prevent premature polymerization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Oxidized Catalyst | Use fresh Pd(PPh |
| Fmoc Loss | Basic Scavenger | Ensure Phenylsilane is used, NOT Morpholine. |
| Coupling Failure after Deprotection | Residual Palladium | Increase DDC washing steps. Residual Pd coordinates to amines/sulfur, blocking reactions. |
| Resin turns black/grey | Pd precipitation | The catalyst decomposed. Wash extensively with DDC/DMF. |
References
-
Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry. Link
-
Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides." Tetrahedron Letters. (Establishes the Phenylsilane protocol). Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews. (Comprehensive review of orthogonality). Link
-
Grieco, P., et al. (2001). "Remediation of Palladium Poisoning in SPPS." Journal of Peptide Research. (Details the DDC washing method). Link
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Deprotection of Fmoc-D-Glu-OAll via Pd(PPh3)4 Catalysis
Executive Summary
The orthogonal deprotection of allyl esters (OAll) in the presence of base-labile Fmoc groups is a cornerstone strategy in the synthesis of cyclic peptides, depsipeptides, and complex peptidomimetics. This guide details the deprotection of Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid
While standard protocols often suggest morpholine or piperidine as allyl scavengers, these basic reagents pose a severe risk of premature Fmoc cleavage. This protocol prioritizes the Phenylsilane (
Mechanistic Principles & Reagent Selection
The Catalytic Cycle
The cleavage of the allyl ester is not a simple hydrolysis but a palladium-catalyzed allyl transfer. The reaction proceeds via a
-
Oxidative Addition: The Pd(0) species coordinates to the allyl alkene and inserts into the C-O bond, generating a cationic
-allyl Pd(II) complex and the carboxylate anion (the deprotected Glu). -
Nucleophilic Attack (Scavenging): A nucleophile (scavenger) attacks the
-allyl ligand. -
Reductive Elimination: The allyl-scavenger adduct is released, and the active Pd(0) species is regenerated to re-enter the cycle.
Strategic Scavenger Selection
The choice of scavenger dictates the success of the reaction, particularly regarding the Fmoc group.
| Scavenger | Character | Fmoc Stability Risk | Reaction Kinetics | Recommendation |
| Phenylsilane ( | Hydride Donor (Neutral) | Safe (Zero risk) | Fast | Recommended |
| N,N'-Dimethylbarbituric Acid (NDMBA) | Carbon Nucleophile (Acidic) | Safe | Very Fast | Alternative |
| Morpholine | Secondary Amine (Basic) | High Risk (Slow Fmoc removal) | Moderate | Avoid |
| Piperidine | Secondary Amine (Basic) | Critical Risk (Fast Fmoc removal) | Fast | Prohibited |
Why Phenylsilane?
Phenylsilane acts as a mild hydride donor. It reduces the
Mechanistic Diagram
Figure 1: The Pd(0)-catalyzed allyl transfer cycle utilizing Phenylsilane as a hydride donor to release propene gas.
Experimental Protocol (Solid Phase & Solution)
Target: this compound (applicable to both
Materials Required[2][3]
-
Catalyst: Pd(PPh
) (Must be bright yellow. If orange/brown, recrystallize or discard). -
Scavenger: Phenylsilane (97%).
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]
-
Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (for Pd removal).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure
Step 1: Catalyst Preparation (The "Yellow" Standard)
-
Critical: Oxygen is the enemy. It oxidizes Pd(0) to inactive Pd(II) oxides.
-
Weigh Pd(PPh
) (0.10 – 0.25 eq relative to peptide) in a glovebox or under a rapid stream of argon. -
Dissolve in degassed anhydrous DCM. The solution must remain bright yellow.
Step 2: Reaction Setup
-
Swelling (if Resin): Swell the resin-bound this compound in dry DCM for 20 minutes. Drain.
-
Cocktail Preparation: In a separate vial under argon, mix:
-
DCM (Solvent)
-
Phenylsilane (10 – 20 equivalents)[1]
-
Pd(PPh
) (0.10 – 0.25 equivalents)
-
-
Addition: Add the cocktail to the reaction vessel.
-
Incubation: Agitate gently (rocking, not stirring) for 30–45 minutes at room temperature. Protect from light (aluminum foil).
Step 3: The Double-Hit Strategy
-
Drain the reaction vessel.[1]
-
Repeat Step 2 with a fresh batch of catalyst/silane cocktail for another 30 minutes.
-
Rationale: The first pass removes 90%+ of allyl groups; the second pass ensures quantitative removal and handles any catalyst deactivation.
Step 4: Palladium Scavenging (Crucial for Purity)
Residual palladium binds to sulfur and nitrogen atoms in peptides, causing "black peptide" syndrome and interfering with downstream HPLC.
-
Wash resin/product with DCM (3x).
-
DDC Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF for 10 minutes (x3).
-
Visual Cue: The solution may turn yellow/brown as it chelates Pd.
-
-
Final Wash: DMF (5x), DCM (5x).
Workflow Diagram
Figure 2: Optimized double-treatment workflow for quantitative allyl deprotection.
Troubleshooting & Optimization
Incomplete Deprotection
-
Symptom: Mass spec shows M+40 peaks (Allyl intact).
-
Cause: Oxidized catalyst (orange/brown solution) or insufficient scavenger.
-
Fix: Use fresh Pd(PPh
) from a newly opened bottle. Increase Phenylsilane to 24 eq. Ensure strict anaerobic conditions.
Fmoc Loss
-
Symptom: Mass spec shows M-222 (Loss of Fmoc).
-
Cause: Basic impurities in the solvent or use of amine scavengers.
-
Fix: Verify DMF/DCM quality (amine-free). Strictly adhere to Phenylsilane ; do not use morpholine.
Residual Palladium (Metal Contamination)
-
Symptom: Broad peaks on HPLC, grey resin, or failed subsequent couplings.
-
Fix: If DDC wash is insufficient, use SiliaMetS® Thiol resin (heterogeneous scavenger) in the solution phase or wash resin with a solution of 1% sodium diethyldithiocarbamate + 1% DIEA in DMF.
References
-
Gomez-Martinez, P., et al. "N-Alkyl-N,N'-dimethylbarbituric acids as mild and efficient scavengers for the palladium-catalyzed deprotection of allyl esters." Tetrahedron Letters, 1999.
-
Thieriet, N., et al. "Phenylsilane as a scavenger for the palladium-catalyzed deprotection of allyl esters in solid-phase peptide synthesis." Tetrahedron Letters, 1997.
-
Kates, S. A., et al. "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 1993.
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality including Allyl/Fmoc).
-
Biotage Application Note. "How to Remove Palladium in three easy steps."
Sources
Fmoc-D-Glu-OAll coupling conditions with HATU and DIPEA
Application Note: High-Fidelity Side-Chain Coupling of Fmoc-D-Glu-OAll
-Carboxyl Anchoring and Branching[1]Executive Summary & Scope
This guide details the protocol for coupling This compound (Fmoc-D-Glutamic acid
Primary Applications:
-
Side-Chain Anchoring: Attaching the glutamic acid residue to a resin (e.g., Rink Amide or Wang) via its side chain.[1][2]
-
Branching Points: Introducing a branch point in a peptide sequence where the
-carboxyl is later deprotected (using Pd(PPh ) ) for head-to-tail cyclization or further chain elongation.[1]
Critical Distinction:
This protocol specifically addresses This compound (Free
Mechanistic Insight: The HATU/DIPEA System
The coupling of the
The Activation Cycle
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity and the "neighboring group effect" of the pyridine nitrogen in the 7-azabenzotriazole (HOAt) leaving group.[1]
-
Deprotonation: DIPEA (N,N-Diisopropylethylamine) deprotonates the
-COOH of this compound.[1] -
Uronium Attack: The carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)uronium salt.[1]
-
Active Ester Formation: The HOAt anion (generated in situ) attacks the uronium intermediate, forming the highly reactive OAt-active ester .[1]
-
Aminolysis: The amine (resin or peptide N-terminus) attacks the OAt-ester, forming the stable amide bond.[1]
Critical Control Point: Racemization & Guanidinylation[1]
-
Racemization Risk: While activation of the
-COOH is distal from the chiral -carbon, high concentrations of base (DIPEA) can still promote base-catalyzed enolization of the -proton, especially in D-isomers which are often more prone to epimerization detection in L-dominant environments.[1] -
Guanidinylation: If HATU is used in excess or if the carboxlic acid activation is slow, the unreacted HATU can react directly with the amine, permanently "capping" it as a guanidine species.[1] Therefore, HATU should never exceed the molar equivalent of the amino acid.
Material Specifications
| Component | Specification | Storage |
| This compound | Purity | -20°C, Desiccated |
| HATU | Peptide Synthesis Grade | 2-8°C, Protect from light |
| DIPEA | Anhydrous, Redistilled (99.5%+) | RT, under Argon |
| DMF | Anhydrous, Amine-free (<10 ppm dimethylamine) | RT, Molecular Sieves |
Experimental Protocol
Workflow Diagram
Figure 1: Step-by-step workflow for HATU-mediated coupling of this compound. Note the strict control of activation time.
Step-by-Step Procedure
Scale: 0.1 mmol (Resin loading) Stoichiometry: 4 eq Amino Acid / 3.9 eq HATU / 8 eq DIPEA (Standard excess for solid phase).[1] Note: If coupling valuable D-isomer in solution, reduce to 1.1 eq.
-
Resin Preparation:
-
Reagent Dissolution (The "Pre-Mix"):
-
In a clean, dry vial, dissolve This compound (0.4 mmol, 4 eq) in anhydrous DMF (2.0 mL).
-
Add HATU (0.39 mmol, 3.9 eq).
-
Technical Note: We use slightly less HATU than Amino Acid (0.95:1 ratio) to ensure no excess uronium salt is available to cap the resin amines.[1]
-
-
Activation (Critical Step):
-
Coupling:
-
Immediately transfer the activated solution to the reaction vessel containing the resin.[1]
-
Agitate (shake/vortex) at room temperature for 45–60 minutes .
-
-
Monitoring:
-
Workup:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of | Use Microwave assistance (50°C, 10 min) or double couple.[1] Switch solvent to NMP. |
| Racemization (D | Excess base or prolonged activation | Reduce DIPEA to 1.5 eq relative to AA. Use Collidine (TMP) instead of DIPEA (weaker base, less racemization).[1] |
| Guanidinylation (+99 Da) | Excess HATU | Ensure HATU is always the limiting reagent (0.95 eq vs AA).[1] |
| Precipitation | Poor solubility of D-isomer | Add 10% DMSO or use NMP instead of DMF.[1] |
Chemical Logic Diagram
Figure 2: Reaction pathway.[1][3][4] The gamma-carboxyl is activated to the OAt ester, which is then intercepted by the resin-bound amine.[1]
References
-
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive". Journal of the American Chemical Society.[1] Link[1]
-
Albericio, F., et al. (2018).[1] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link[1]
-
Novabiochem (Merck) . "Fmoc-Glu-OAll Product Information & Protocols". Sigma-Aldrich Technical Library.[1] Link[1]
-
Kates, S. A., & Albericio, F. (Eds.).[1][6] (2000).[1][6] Solid-Phase Synthesis: A Practical Guide. CRC Press. Link
-
Bachem . "Peptide Synthesis Guide: Coupling Methods". Bachem Technical Notes. Link
Sources
- 1. Fmoc-Glu-OAll Novabiochem 144120-54-7 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
Application Note & Protocol: A Guide to the Synthesis of Branched Peptides Using Fmoc-D-Glu(OAll)-OH
Introduction: The Significance of Branched Peptides in Modern Drug Discovery
The linear sequence of amino acids has long been the primary focus of peptide-based drug development. However, nature frequently utilizes more complex architectures to achieve specific biological functions. Branched peptides, with their dendritic-like structures, offer a compelling platform for creating novel therapeutics with enhanced properties.[1] By deviating from a simple linear chain, branched peptides can exhibit increased stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to present multiple functional motifs, leading to enhanced binding affinity and biological activity.[2][3] These attributes make them highly attractive for a range of applications, including vaccine development, targeted drug delivery, and the creation of potent antimicrobial agents.[1][2][3]
The synthesis of these complex molecules relies on a sophisticated chemical strategy known as orthogonal protection.[4][5] This approach allows for the selective removal of specific protecting groups without affecting others, enabling the stepwise construction of the branched structure.[4][5] The standard solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of this process.[1][6] Within this framework, the choice of the branching amino acid and its side-chain protecting group is critical. This guide focuses on the strategic use of Fmoc-D-Glu(OAll)-OH, a building block that provides a robust and versatile handle for the synthesis of well-defined branched peptides. The allyl (All) ester protecting the γ-carboxyl group of the D-glutamic acid is stable to the basic conditions used for Fmoc group removal and the acidic conditions for final cleavage, but it can be selectively removed under mild conditions using a palladium catalyst.[7] This orthogonality is the key to successfully building peptide chains from the glutamic acid side chain.
The Strategic Advantage of Fmoc-D-Glu(OAll)-OH
The selection of Fmoc-D-Glu(OAll)-OH as the branching point is a deliberate choice rooted in the principles of orthogonal peptide chemistry. The D-configuration of the glutamic acid can be strategically employed to influence the peptide's secondary structure and enhance its resistance to proteolysis.
The core of the strategy lies in the differential lability of the protecting groups:
-
Nα-Fmoc group: Labile to mild base (e.g., piperidine), enabling the elongation of the main peptide backbone.[4]
-
Side-chain protecting groups (e.g., tBu, Trt): Labile to strong acid (e.g., Trifluoroacetic acid - TFA), removed during the final cleavage from the solid support.[5][8]
-
γ-Allyl (OAll) ester: Stable to both piperidine and TFA but selectively cleaved by a palladium(0) catalyst.[7]
This tri-orthogonal system provides the chemist with precise control over the synthetic sequence, allowing for the construction of the main peptide chain to completion before initiating the synthesis of the side-chain branch.
Below is a diagram illustrating the orthogonal protection strategy employed in the synthesis of branched peptides using Fmoc-D-Glu(OAll)-OH.
Caption: Orthogonal protection strategy for branched peptide synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a model branched peptide using Fmoc-D-Glu(OAll)-OH on a solid support.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Varies |
| Fmoc-D-Glu(OAll)-OH | Synthesis Grade | Varies |
| Other Fmoc-amino acids | Synthesis Grade | Varies |
| HBTU, HOBt | Synthesis Grade | Varies |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Varies |
| Piperidine | Synthesis Grade | Varies |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies |
| Dichloromethane (DCM) | ACS Grade | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Varies |
| Phenylsilane (PhSiH3) | Reagent Grade | Varies |
| Trifluoroacetic acid (TFA) | Reagent Grade | Varies |
| Triisopropylsilane (TIS) | Reagent Grade | Varies |
| Diethyl ether | ACS Grade | Varies |
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
This protocol outlines the standard steps for solid-phase peptide synthesis (SPPS) to construct the linear backbone of the peptide.[1]
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.[9]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.[1]
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) to the resin. Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 2 minutes. Add this solution to the resin and shake for 2 hours.
-
Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Iterative Cycles: Repeat steps 2-6 for each subsequent amino acid in the main chain, including the incorporation of Fmoc-D-Glu(OAll)-OH at the desired branching point.
Protocol 2: Selective Deprotection of the Allyl Group
This crucial step unmasks the carboxylic acid on the side chain of the D-glutamic acid, preparing it for the synthesis of the branch.[10]
-
Resin Preparation: After coupling the final amino acid of the main chain and ensuring the N-terminal Fmoc group is intact, wash the peptidyl-resin with DCM (5x) and dry under vacuum for 1 hour.
-
Inert Atmosphere: Place the resin in a reaction vessel and purge with argon or nitrogen for 15 minutes to create an inert atmosphere.[7]
-
Deprotection Cocktail: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.3 eq. relative to resin loading) and phenylsilane (25 eq.) in anhydrous DCM.[9]
-
Reaction: Add the deprotection cocktail to the resin and shake the vessel at room temperature for 2 hours.
-
Washing: Wash the resin extensively with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge any residual palladium. Follow with washes of DMF (3x) and DCM (3x).
Protocol 3: Synthesis of the Peptide Branch
With the γ-carboxyl group of the D-glutamic acid now free, the peptide branch can be assembled using standard SPPS protocols.
-
Branch Elongation: Starting with the free carboxyl group on the glutamic acid side chain, perform iterative coupling and deprotection cycles as described in Protocol 3.2 to assemble the desired peptide branch.
-
Final N-terminal Fmoc Deprotection: Once the branch is complete, remove the final N-terminal Fmoc group using 20% piperidine in DMF.
Protocol 4: Cleavage and Deprotection
This final step cleaves the branched peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized branched peptidyl-resin with DCM (5x) and dry thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
The overall workflow for the synthesis of a branched peptide is depicted in the following diagram.
Caption: Workflow for branched peptide synthesis.
Purification and Characterization
The crude branched peptide will contain deletion sequences and other impurities, necessitating purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
RP-HPLC: Purify the peptide on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA. The specific gradient will depend on the hydrophobicity of the peptide.[11]
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization
The identity and purity of the final branched peptide should be confirmed by analytical techniques.[12]
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity assessment | A single major peak indicating >95% purity.[13] |
| Mass Spectrometry (LC-MS) | Molecular weight confirmation | Observed mass should match the calculated mass of the branched peptide.[14][15][16] |
Conclusion and Future Perspectives
The use of Fmoc-D-Glu(OAll)-OH provides a reliable and efficient method for the synthesis of complex branched peptides. The orthogonal protection strategy allows for precise control over the construction of both the main chain and the side-chain branch, opening up a vast chemical space for the design of novel peptide-based therapeutics. As our understanding of the structure-activity relationships of branched peptides grows, this synthetic approach will undoubtedly play a pivotal role in the development of next-generation drugs for a wide range of diseases, from infectious diseases to oncology.[1][3][17] The enhanced stability and potential for multivalent interactions make branched peptides a promising class of molecules for addressing challenging biological targets.[1][2]
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025, January 13). Evolution of branched peptides as novel biomaterials. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Retrieved from [Link]
- Google Patents. (n.d.). US5777077A - Automated allyl deprotection in solid-phase synthesis.
-
National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Retrieved from [Link]
-
PubMed. (n.d.). Branched peptides as therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Branched peptides as bioactive molecules for drug design. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
Jordi Labs. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peptide Drug: Design and Clinical Applications. Retrieved from [Link]
-
Farmacia Journal. (n.d.). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Retrieved from [Link]
-
Chromatography Today. (n.d.). Protein Analysis using Proteotypic Peptides and LC-MS. Retrieved from [Link]
Sources
- 1. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 2. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
Application Note: Manual vs. Automated Synthesis with Fmoc-D-Glu-OAll
Abstract
The incorporation of Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid
Introduction: The Orthogonal Challenge
This compound is typically employed in "side-chain anchoring" strategies. The
The critical bottleneck is the Alloc/Allyl deprotection .[1][2] This reaction utilizes a Palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
The Core Conflict[1][2]
-
Manual Synthesis: Offers superior control over inert atmospheres (Argon/Nitrogen) required to preserve the oxidation-sensitive Pd(0) catalyst.[1]
-
Automated Synthesis: Offers throughput and reproducibility but struggles with "dead volumes" where air bubbles can deactivate the catalyst, and the catalyst itself can precipitate, clogging expensive robotic fluidics.[1][2]
Critical Analysis: Manual vs. Automated Workflows
The following table summarizes the operational differences. For high-cost D-isomers or GMP-grade requirements, Manual Deprotection is currently the "Gold Standard," while Automation is reserved for library production.[1][2]
| Feature | Manual Synthesis | Automated Synthesis (SPPS) |
| Catalyst Stability | High: Easy to maintain Ar/N | Low/Moderate: Requires degassed solvents and sealed lines.[2] |
| Reagent Cost | Low: Minimal dead volume; exact stoichiometry.[2] | High: Requires excess Pd catalyst to account for line priming.[2] |
| Risk of Clogging | None: Disposable fritted syringes used.[2] | High: Pd(PPh |
| Scale | Ideal for < 0.1 mmol (precious reagents).[1] | Ideal for > 0.1 mmol or parallel libraries.[2] |
| Racemization Control | Visual monitoring of coupling reagents.[2] | Relies on pre-programmed "safe" activation (e.g., DIC/Oxyma).[1] |
Scientific Protocol: Orthogonal Allyl Deprotection
Note: This protocol applies to both Manual and Automated setups, with specific handling instructions noted.
Reagents
-
Catalyst: Pd(PPh
) (Must be bright yellow; brown indicates oxidation).[1] -
Scavenger: Phenylsilane (PhSiH
) is preferred over Morpholine for efficiency and reduced foul odor.[1] -
Solvent: Dry Dichloromethane (DCM).[1][2] Critical: Pd(PPh
) is sensitive to DMF; use DCM for the reaction step.
Step-by-Step Methodology
Phase 1: Preparation (The "D" Isomer Integrity)
When coupling this compound to the resin (via side chain), use DIC/Oxyma Pure activation.[1][2] Avoid HATU/DIEA during the loading of the D-amino acid, as base-mediated activation significantly increases the risk of racemization (converting D-Glu to L-Glu).[1][2]
Phase 2: The Palladium Deprotection (Allyl Removal)[1][2]
A. Manual Protocol (Recommended)
-
Wash: Swell resin in DCM (3 x 2 min) to displace DMF.[1]
-
Prepare Solution: In a separate vial, dissolve Pd(PPh
) (0.2 eq) and Phenylsilane (10-20 eq) in dry DCM. Bubble Argon through this solution for 30 seconds. -
Reaction: Add solution to the reaction vessel containing resin. Bubble Nitrogen/Argon gently through the mixture.[2]
-
Incubation: Agitate for 30 minutes shielded from light (aluminum foil).
-
Repeat: Drain and repeat steps 2-4 with fresh catalyst solution.
-
Wash (Critical):
B. Automated Protocol (modifications)
-
System Prep: Ensure the "Special Amino Acid" or "Reagent" bottle positions are purged with Nitrogen.[2]
-
Solvent: Use degassed DCM in the system lines.
-
Programming:
-
Program a "Pause" or "Manual Add" step if the synthesizer cannot handle volatile DCM or air-sensitive reagents.[2]
-
If fully automated: Dissolve Pd(PPh
) in CHCl :AcOH:NMM (37:2:1) instead of DCM. This mixture is more stable in open lines than DCM-based solutions, though slightly less reactive.[1][2]
-
-
Washing: Program extensive washes with DMF after the reaction to prevent Pd precipitation in the waste lines.[1][2]
Visualizing the Logic
The following diagrams illustrate the decision process and the chemical workflow.
Diagram 1: Decision Matrix (Manual vs. Auto)
Caption: Decision tree for selecting the optimal synthesis modality based on scale and reagent quality.
Diagram 2: The Orthogonal Deprotection Workflow
Caption: Step-by-step chemical workflow for the removal of the Allyl ester using Palladium catalysis.
Troubleshooting & Validation
Self-Validating the System
Trust but verify.[2] Because the Allyl deprotection is "silent" (no Fmoc UV adduct to monitor), you must validate the step before proceeding to cyclization.[1][2]
-
The Kaiser Test (Ninhydrin): Not applicable here, as we are exposing a Carboxyl group, not an Amine.[1][2]
-
The Malachite Green Test: Use this to detect free Carboxyl groups.[2] A green color indicates successful deprotection.[2]
-
Micro-Cleavage (Quantitative):
Common Pitfalls
-
Racemization: If the D-Glu converts to L-Glu, the peptide conformation will change, potentially ruining biological activity.[1][2] Prevention:[1] Use neutral pH coupling (DIC/Oxyma) and minimize base exposure.[1]
-
Incomplete Deprotection: Often caused by "poisoned" Palladium.[2] Solution: Always use fresh catalyst and ensure the resin is washed free of sulfur-containing scavengers (like EDT) before adding Palladium, as sulfur poisons Pd catalysts.[1][2]
References
-
CEM Corporation. Fmoc-Glu(OAll)-OH Application Note for Microwave Synthesis. Available at: [Link][1]
-
Kates, S. A., et al. (1993).[1][2] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry.[2] Available at: [Link] (Search Term: Automated Allyl Cleavage)[1]
-
Biotage. Room Temperature Allyl Ester Deprotection Strategies. Available at: [Link][1]
-
Ascensus Specialties. Tetrakis(triphenylphosphine)palladium(0) in Peptide Synthesis. Available at: [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Allyl Deprotection in SPPS
From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting of Pd(0)-Catalyzed Alloc/Allyl Removal To: Research & Development Teams
Introduction: The Orthogonality Paradox
The Allyloxycarbonyl (Alloc) and Allyl ester groups are indispensable tools in Solid-Phase Peptide Synthesis (SPPS).[1] They offer true orthogonality—stable to both the acidic conditions of Boc chemistry and the basic conditions of Fmoc chemistry.[2] However, this power comes with a cost: the reliance on transition metal catalysis.
Unlike acid/base deprotection, which is driven by concentration and equilibrium, Allyl removal is a catalytic cycle . If the cycle breaks—due to oxygen poisoning, ligand dissociation, or steric collapse—the reaction stops dead, regardless of how long you wait.
This guide addresses the root causes of failure and provides a self-validating workflow to ensure complete deprotection.
Part 1: The Mechanistic Foundation
To troubleshoot, you must visualize the invisible. The reaction follows the Tsuji-Trost mechanism.[3] It is not a simple cleavage; it is a hand-off.
-
Oxidative Addition: The Pd(0) catalyst binds to the allyl alkene, breaking the C-O bond and forming a
-allyl Pd(II) complex. -
Nucleophilic Attack: A scavenger (nucleophile) attacks the allyl moiety.
-
Regeneration: The Pd(0) is released to start the cycle again.
Critical Failure Point: If the scavenger is too weak, the reaction reverses. If oxygen is present, Pd(0) oxidizes to Pd(II) oxide (inactive "Pd Black") before it even touches the peptide.
Figure 1: The Pd(0) Catalytic Cycle.[2][4] Note that Oxygen is the primary "cycle killer," permanently deactivating the catalyst.
Part 2: Troubleshooting Q&A
Q1: My reaction mixture turns black immediately. Is this normal?
Status: CRITICAL FAILURE
Diagnosis: This is "Pd Black" precipitation caused by catalyst decomposition. While the reaction can proceed with some precipitation, an immediate black crash-out usually indicates significant oxidation or poor solvent quality.
-
The Cause:
is extremely air-sensitive. If your solvent contains dissolved oxygen, the catalyst dies instantly. -
The Fix:
-
Argon Sparging: You must bubble Argon/Nitrogen through your solvent (DCM) for at least 15 minutes before adding the catalyst.
-
Catalyst Quality: The catalyst should be bright yellow. If it is orange or brown in the bottle, discard it.
-
Solvent Choice: Use anhydrous DCM. Avoid DMF if possible during the reaction, as it promotes faster catalyst decomposition, though it is excellent for washing.
-
Q2: I see the "Alloc" mass (+84 Da) remaining after two cycles. Should I increase the reaction time?
Status: INEFFECTIVE STRATEGY
Diagnosis: If it didn't work in 30 minutes, it likely won't work in 2 hours. The catalyst has likely died or the cycle has stalled.
-
The Cause: "Catalyst Poisoning" or Steric Hindrance. Sulfur-containing residues (Met, Cys) can poison Pd.
-
The Fix:
-
Fresh Reagents: Do not extend time. Instead, drain, wash, and add fresh catalyst and scavenger solution.
-
Change the Scavenger: Switch from Phenylsilane to Dimethylamine Borane (
) . It is kinetically faster and works better for sterically hindered secondary amines (e.g., Proline, N-methyl amino acids).
-
Q3: Which scavenger should I use?
Status: OPTIMIZATION REQUIRED
Select your scavenger based on the complexity of your sequence.
| Scavenger | Reactivity | Pros | Cons | Best For |
| Phenylsilane ( | Moderate | Standard, cheap, mild. | Can be slow; requires 20-25 eq. | General use (Lys, Glu/Asp protection). |
| Dimethylamine Borane | High | Very fast (10-15 min); reduces steric issues. | Reacts violently with acid; strict neutral conditions needed. | Hindered residues; "Difficult" sequences. |
| Morpholine | Low | Very mild. | Often incomplete; can cause back-alkylation. | Only if other options fail/cause side reactions. |
| NDBA | Moderate | Good for specific substrates. | Less common; shelf stability issues. | Specialized applications.[1][4][5][6] |
Q4: After deprotection, my resin is grey/brown. How do I clean it?
Status: PURITY RISK
Diagnosis: Residual Palladium is trapped in the resin matrix. This will catalyze side reactions during cleavage (e.g., reduction of Trp/Met) and contaminate the final drug substance.
-
The Fix: Standard DCM washes are insufficient. You must use a Chelating Wash .
-
The Protocol: Use 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF.
-
Why? DTC binds Pd with extremely high affinity, pulling it out of the polystyrene matrix. The wash solution will turn yellow/brown as it removes the metal. Repeat until the wash is clear.
-
Part 3: The "Gold Standard" Protocol
This protocol integrates the troubleshooting insights into a robust workflow.[7]
Reagents:
-
Catalyst:
(Tetrakis) - 0.1 to 0.25 eq.[8] -
Scavenger: Phenylsilane (20 eq) OR Dimethylamine Borane (10 eq).
-
Solvent: Dry DCM (Degassed).
-
Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate in DMF.
Step-by-Step Workflow:
-
Preparation (Inert Loop):
-
Swell resin in DCM for 15 mins.
-
Crucial: Sparge the resin slurry with Argon for 2 minutes to remove interstitial oxygen.
-
-
Reaction Cocktail:
-
Dissolve
and Scavenger in dry DCM. -
Note: Add this solution to the resin immediately under Argon flow.
-
-
The Reaction:
-
Agitate gently (exclude light if possible) for 20 minutes .
-
Drain.[3]
-
REPEAT step 2 and 3. (Two short cycles are superior to one long cycle).
-
-
The Chelating Wash (Pd Removal):
-
Wash resin 3x with DMF.
-
Add 0.02 M DTC in DMF . Shake for 5 minutes.
-
Observation: Solution should turn yellow/brown.
-
Drain and repeat until the solution remains clear.
-
-
Final Wash:
-
Wash 5x with DMF, 5x with DCM to remove all traces of DTC.
-
Part 4: Diagnostic Decision Tree
Use this flowchart to navigate failure modes during your experiment.
Figure 2: Decision Tree for diagnosing specific Alloc deprotection failures.
References
-
Isidro-Llovet, G., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Thieriet, N., Alsina, J., Giralt, E., & Albericio, F. (1997). Use of Alloc-amino acids in solid-phase peptide synthesis.[1][2][4][9][10][11] Tandem deprotection-coupling reactions using neutral conditions.[4] Tetrahedron Letters, 38(41), 7275-7278.
-
Gómez-Martínez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis.[9] The use of amine–borane complexes as allyl group scavengers.[1][4] Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874.
-
Vowinckel, F. (2013). Removal of Palladium from Organic Reaction Mixtures. Biotage Technical Notes. (General reference for metal scavenging).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. sopachem.com [sopachem.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-Glu-OAll Solubility & Handling Guide
Welcome to the Advanced Peptide Synthesis Support Center. Topic: Troubleshooting Solubility and Handling of Fmoc-D-Glu-OAll Ticket ID: [AUTO-GEN-2026-GLU] Status: Open
Executive Summary: The "this compound" Paradox
Before proceeding, we must address a critical nomenclature ambiguity that often leads to experimental failure. "this compound" can refer to two distinct isomers depending on the vendor's naming convention. Your solubility strategy depends entirely on which isomer you possess.
| Isomer Type | Chemical Name | Structural Feature | Primary Solubility Challenge |
| Type A (Common) | Fmoc-D-Glu(OAll)-OH | Allyl ester on Side Chain ( | Moderate. Free |
| Type B (Specialized) | This compound | Allyl ester on Alpha Carboxyl ( | High. The free |
Assumption for this Guide: Based on the syntax "this compound" (placing the ester at the end usually denotes C-terminal protection), this guide focuses on Type B (Alpha-Allyl Ester, Free Side Chain) , which is notoriously difficult to solubilize due to carboxylic acid dimerization. If you are using Type A, the protocols below are equally effective but may be less aggressive.
Diagnostic Troubleshooting: Why won't it dissolve?
Solubility in peptide synthesis is rarely about simple saturation; it is about disrupting intermolecular forces .
Root Cause Analysis
-
Carboxylic Acid Dimerization: In aprotic solvents like DMF (Dimethylformamide), the free gamma-carboxyl group (
-COOH) of this compound acts as a hydrogen bond donor and acceptor. Without water to solvate these groups, molecules form stable dimers or larger aggregates that resist solvation. -
The "Gelation" Effect: If the concentration is high (>0.1 M), these H-bond networks can form a physical gel, appearing as a cloudy suspension that never settles.
-
D-Isomer Packing: D-amino acids can sometimes adopt different crystal packing arrangements than their L-counterparts, requiring higher energy (heat) to break the initial crystal lattice.
Step-by-Step Solubilization Protocol
Do not simply add more solvent. Follow this graded escalation protocol to preserve the integrity of the Fmoc group.
Phase 1: The Solvent Switch (Standard Protocol)
Target Concentration: 0.2 M
-
Weigh the this compound powder.
-
Initial Solvent: Do not use pure DMF. Instead, use NMP (N-Methyl-2-pyrrolidone) . NMP has a higher dielectric constant than DMF and is better at disrupting aggregates.
-
Vortex: Vortex vigorously for 60 seconds.
-
Check: If clear, proceed. If cloudy/precipitate remains, move to Phase 2.
Phase 2: Thermal Disruption (The "Warm Start")
Caution: Fmoc groups are heat-sensitive in the presence of bases, but stable in neutral acid solutions.
-
Water Bath: Place the vial in a water bath set to 45°C .
-
Sonication: Sonicate at 45°C for 5-10 minutes.
-
Why? Acoustic cavitation breaks physical crystal lattices, while heat provides the kinetic energy to overcome the lattice energy.
-
-
Observation: If the solution clears but precipitates upon cooling to room temperature, your system is thermodynamically unstable. You must maintain the coupling reaction at 35-40°C or move to Phase 3.
Phase 3: Chaotropic Additives (The "Nuclear Option")
If the molecule refuses to dissolve or gels immediately, you must chemically disrupt the hydrogen bonding network.
-
The Additive: Add LiCl (Lithium Chloride) to a final concentration of 0.4 M - 0.8 M in your solvent (DMF or NMP).
-
Alternative: Use DMSO (Dimethyl Sulfoxide) as a co-solvent (up to 20% v/v).
-
Warning: DMSO is an oxidant. Ensure it is high-grade and free of dimethyl sulfide. Avoid DMSO if you have Met (Methionine) or Cys (Cysteine) residues susceptible to oxidation, unless using an antioxidant scavenger.
-
Visual Workflow: The Solubility Decision Tree
Use this logic flow to determine the correct corrective action for your specific situation.
Caption: Decision tree for troubleshooting Fmoc-AA solubility. Blue=Start, Green=Success, Red=Intervention required.
Frequently Asked Questions (FAQs)
Q1: I am doing SPPS. Why would I use this compound (Alpha-ester) instead of Fmoc-Glu(OAll)-OH (Side-chain ester)? A: You likely wouldn't, unless you are performing a Side-Chain Anchoring strategy. In this strategy, the gamma-carboxyl is attached to the resin, allowing the synthesis to proceed from the alpha-amine. The alpha-allyl ester protects the C-terminus until you are ready to cyclize the peptide (Head-to-Tail) or modify the C-terminus. If you are doing standard SPPS and just want a Glu residue with an allyl side chain, you should be using Fmoc-Glu(OAll)-OH . Using the wrong isomer is the #1 cause of synthesis failure here.
Q2: Can I use DMSO as the primary solvent for the coupling reaction? A: Yes, but with caveats. DMSO has high viscosity, which can reduce the diffusion rate of reagents into the resin beads. If you use DMSO, ensure you extend coupling times (e.g., 2x 60 min instead of 1x 45 min). Also, ensure the resin is compatible; PEG-based resins (like ChemMatrix) swell well in DMSO/DMF mixtures, while standard polystyrene may behave differently [2].
Q3: Will heating the solution to 45°C cause Fmoc removal? A: Not in the absence of a base. The Fmoc group is stable to mild heat in neutral or acidic solutions. However, if your solvent (DMF/NMP) is old and contains amines (dimethylamine) due to decomposition, heating will accelerate premature Fmoc removal. Always use fresh, high-grade solvent.
Q4: My solution is clear, but the coupling efficiency is low (<50%). Why? A: This is likely due to steric hindrance of the D-isomer combined with the bulky Allyl group.
-
Fix: Switch to a stronger coupling cocktail. If using DIC/Oxyma, switch to HATU/HOAt/DIEA .
-
Protocol: Use 4 eq AA : 3.8 eq HATU : 8 eq DIEA. Pre-activate for only 30 seconds before adding to resin to avoid racemization [3].
Technical Specifications & Solvent Compatibility
| Solvent | Solubility Potential | Risk Factor | Recommendation |
| DMF | Moderate | Low | Standard. Use only if dry. |
| NMP | High | Low | Preferred. Better swelling, better solubility. |
| DMSO | Very High | Moderate (Oxidation) | Use as co-solvent (10-20%) for difficult cases. |
| DCM | Low | Low | Avoid for Fmoc-Glu derivatives; poor solubility. |
| THF | Low | High (Peroxides) | Not recommended for SPPS coupling. |
References
-
Seidel, C., et al. (2025). Addressing solubility issues of Fmoc-amino acids in SPPS. BenchChem Technical Notes. Link
-
Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of difficult sequence peptides. NIH National Library of Medicine. Link
-
Sigma-Aldrich. (2024).[4] Product Specification: Fmoc-Glu(OAll)-OH. Merck KGaA.[4] Link
-
ResearchGate Community. (2020). Discussion on Fmoc-Asp-OAll Solubility. Link
Sources
Technical Support Center: Allyl/Alloc Deprotection Strategies
To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimization of Allyl/Alloc Deprotection in SPPS
Executive Summary The removal of Allyloxycarbonyl (Alloc) and Allyl ester groups is a critical orthogonal step in Solid-Phase Peptide Synthesis (SPPS), particularly for the synthesis of cyclic peptides, side-chain modifications, or on-resin cyclization. While the reaction is highly specific, it relies on a Palladium(0) catalytic cycle that is sensitive to oxidation and can lead to severe side reactions (allylation of nucleophilic residues) if the allyl cation is not effectively scavenged.
This guide details the "best-in-class" scavengers, provides validated protocols, and offers a troubleshooting framework for common failure modes.
Part 1: Scavenger Selection (The Core Decision)
The choice of scavenger dictates the mechanism of allyl trapping and the cleanliness of the deprotection. We categorize the two primary scavenger classes below.
Comparative Analysis: Phenylsilane vs. N,N'-Dimethylbarbituric Acid (NDMBA)
| Feature | Phenylsilane (PhSiH₃) | N,N'-Dimethylbarbituric Acid (NDMBA) |
| Class | Hydride Donor (Reductive) | Carbon Nucleophile (Soft) |
| Mechanism | Reduces | Attacks |
| Efficiency | High. Very fast kinetics (typically 2x 15 min). | High. Comparable kinetics, often used in excess. |
| Side Reactions | Minimal. Propene gas escapes, preventing back-reaction. | Low. The allylated byproduct is stable and soluble. |
| Handling | Liquid. Pyrophoric risk. Distinct, unpleasant odor. | Solid. Odorless. Shelf-stable. |
| Solubility | Miscible with DCM. | Soluble in DCM/DMF mixtures. |
| Best For | Standard SPPS. When speed is priority and odor is managed. | Large Scale / GMP. When avoiding pyrophoric liquids is critical. |
Expert Insight: While Phenylsilane is the historical "gold standard" due to its ability to drive the reaction by generating volatile propene, NDMBA is increasingly preferred in modern high-throughput labs. NDMBA avoids the risk of "over-reduction" of sensitive moieties (e.g., azides or certain alkenes) that can theoretically occur with potent hydride donors, although this is rare under standard Alloc removal conditions.
Part 2: Reaction Mechanism & Causality
Understanding the catalytic cycle is essential for troubleshooting. The reaction is not a simple hydrolysis; it is a Pd(0)-catalyzed allylic transfer.
The Catalytic Cycle (Graphviz Diagram)
Caption: Figure 1. The Tsuji-Trost catalytic cycle for Alloc deprotection.[1] The scavenger is critical for breaking the Pi-Allyl complex and regenerating the active Pd(0) species.[2]
Part 3: Validated Experimental Protocols
Pre-requisite: All solvents (DCM, DMF) must be strictly degassed (sparged with Argon/Nitrogen for 15 mins) before adding the catalyst. Pd(PPh₃)₄ is air-sensitive; an oxidized catalyst (black/orange solid) will fail.
Method A: The Phenylsilane Protocol (Standard)
Best for: Routine synthesis, small scales (0.1 - 0.5 mmol).
-
Swell Resin: Wash resin with DCM (3x 5 min).
-
Prepare Cocktail (Ex situ):
-
Dissolve Pd(PPh₃)₄ (0.1 - 0.25 eq) in dry DCM.
-
Add Phenylsilane (10 - 20 eq) .
-
Note: The solution should be yellow/amber. If it turns black immediately, your solvent is wet or oxygenated.
-
-
Reaction: Add solution to resin. Shake under Argon/Nitrogen for 15-20 minutes .
-
Repeat: Drain and repeat Step 2 and 3 with fresh reagents. (Two cycles are mandatory to ensure completion).
-
Wash: Wash with DCM (5x), DMF (5x), then DTC Wash (see Part 4).
Method B: The NDMBA Protocol (Odorless)
Best for: Large scale, open-vessel handling, or specific sensitivity concerns.
-
Swell Resin: Wash resin with DCM/DMF (1:1).
-
Prepare Cocktail:
-
Dissolve NDMBA (20 eq) in DMF/DCM (1:1).
-
Add Pd(PPh₃)₄ (0.1 - 0.25 eq) .
-
-
Reaction: Add to resin. Shake for 2 x 30 minutes .
-
Wash: Extensive washing with DMF is required to remove the barituric acid byproduct. Follow with DTC Wash .
Method C: Borane-Dimethylamine Complex (The "Green" Alternative)
An emerging alternative that is shelf-stable and efficient.
-
Cocktail: Pd(PPh₃)₄ (0.1 eq) + Borane-Dimethylamine (10 eq) in DCM.
-
Reaction: 2 x 15 minutes.
-
Mechanism: Similar to silanes, this acts as a hydride donor but is often easier to handle than silanes.
Part 4: Post-Reaction Palladium Removal (Critical)
Failure to remove Pd results in "black resin" and failed subsequent couplings due to steric occlusion or catalyst poisoning.
The DTC Protocol (Mandatory Step): After Alloc removal, you must wash the resin with a chelator.
-
Prepare Solution: 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (approx. 5 mg/mL).
-
Wash: 3 x 5 minutes.
-
Observation: The solution may turn yellow/brown as it pulls Pd from the resin.
-
Final Wash: DMF (5x), DCM (5x) to remove DTC traces.
Part 5: Troubleshooting & FAQs
Troubleshooting Decision Tree (Graphviz)
Caption: Figure 2. Diagnostic flow for common Alloc deprotection failures.
FAQ 1: My resin turned grey/black after deprotection. Is my peptide ruined? Answer: Not necessarily, but you have precipitated Palladium (Pd black). This happens if the catalyst oxidizes or if the scavenger is insufficient.
-
Fix: Perform the DTC wash (Part 4) extensively. If DTC fails, try washing with 1% solution of hydrazine hydrate in DMF (aggressive, use caution) or a specialized metal scavenger resin treatment after cleavage.
FAQ 2: Can I use Pd(PPh₃)₂Cl₂ instead of Pd(PPh₃)₄? Answer: Generally, no. The reaction requires Pd(0) .[2][3][4][5] Pd(II) species like Pd(PPh₃)₂Cl₂ need an in situ reducing agent to become active. While phenylsilane can reduce Pd(II) to Pd(0), the induction period is unpredictable. Stick to Pd(PPh₃)₄ (Tetrakis) for reproducibility unless using a specific protocol designed for Pd(II) precursors.
FAQ 3: I see allylation on my Tryptophan residues. Why? Answer: The "Pi-allyl" complex is an electrophile. If the scavenger (PhSiH₃ or NDMBA) is too slow or low in concentration, the allyl group will transfer to the next best nucleophile: your peptide's electron-rich side chains (Trp, Tyr, Met).
-
Fix: Increase scavenger equivalents (up to 40 eq). Ensure the reaction is agitated vigorously.[2] Switch to NDMBA, which is a highly effective soft nucleophile competitor.
References
-
Gomez-Martinez, P., et al. (1999). "N-alpha-Alloc temporary protection in solid-phase peptide synthesis. The use of amine-borane complexes as allyl group scavengers."[6] Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.[3]
-
Thieriet, N., et al. (1997). "Palladium-catalyzed allyl group removal: A comparative study of scavengers." Tetrahedron Letters, 38(41), 7275-7278.
-
Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry, 212(2), 303–310.[1]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455–2504.
-
Biotage Application Note. (2023). "Using microwave heating to expedite your allyl ester or alloc deprotection."[3][7][8]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Minimizing Side Reactions During Fmoc-D-Glu-OAll Cleavage
Introduction
The use of allyl-based protecting groups, such as the allyl ester (-OAll) for the side chain of glutamic acid (Fmoc-D-Glu-OAll), offers a powerful orthogonality strategy in modern Solid-Phase Peptide Synthesis (SPPS).[1] This strategy allows for selective deprotection on-resin to enable site-specific modifications like lactam bridge formation, PEGylation, or the attachment of reporter probes, all while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups (e.g., Boc, tBu) are intact.[1][2]
The cleavage of the allyl group is typically achieved under mild, neutral conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger.[3][4] While effective, this process is not without its challenges. Several side reactions can occur, leading to reduced purity, yield, and the formation of complex side products. This guide provides an in-depth, troubleshooting-focused resource for researchers to diagnose, mitigate, and prevent these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My allyl cleavage is incomplete, resulting in low yield of the deprotected peptide. What are the primary causes and solutions?
This is one of the most common issues and typically points to problems with the catalyst or reaction conditions.
Root Cause Analysis & Solutions:
-
Catalyst Inactivity: Pd(PPh₃)₄ is notoriously sensitive to oxygen.[4][5] Exposure to air can lead to the oxidation of Pd(0) to the inactive Pd(II) state, significantly reducing or completely inhibiting the cleavage reaction.[6]
-
Solution 1 (Best Practice): Always use fresh, bright yellow Pd(PPh₃)₄ powder.[7] Prepare the cleavage solution immediately before use. For critical syntheses, sparging the solvent (typically DCM or a DMF/DCM mixture) with argon or nitrogen before adding the catalyst can be beneficial, although some studies suggest the catalyst is more tolerant to atmospheric exposure than previously thought for single uses.[7]
-
Solution 2 (Reaction Repetition): If cleavage is incomplete, filter the resin, wash thoroughly, and repeat the cleavage procedure with a fresh solution of catalyst and scavenger.[1][7][8] Two or more treatments are common in published protocols to drive the reaction to completion.[8]
-
-
Insufficient Reaction Time or Equivalents: The kinetics of on-resin reactions can be slower than in-solution due to steric hindrance and diffusion limitations within the resin beads.
-
Solution: Increase the reaction time. While some protocols suggest 20-60 minutes, extending this to 2-3 hours is often necessary.[8][9] Also, ensure you are using sufficient equivalents of the catalyst (typically 0.2 to 1.0 equivalents relative to resin loading) and a large excess of the scavenger (15 to 25 equivalents).[1][8]
-
-
Poor Resin Swelling: The catalyst and scavenger must be able to freely diffuse into the resin matrix to access the cleavage sites.
Question 2: My mass spectrometry results show a +40 Da mass addition on Tryptophan residues. What is this and how do I prevent it?
A +40 Da addition to Tryptophan (or other nucleophilic residues like Cysteine or Methionine) is a classic sign of alkylation by the allyl cation .
Mechanistic Insight:
The palladium-catalyzed deprotection proceeds via a π-allylpalladium complex.[1][10][11] If this reactive intermediate is not efficiently trapped by a scavenger, the allyl moiety can be attacked by nucleophilic side chains. The indole ring of Tryptophan is particularly susceptible to this electrophilic addition.
Prevention Strategy:
The key is the effective use of an allyl cation scavenger . The scavenger's role is to irreversibly trap the π-allylpalladium complex, regenerating the Pd(0) catalyst and preventing the allyl group from reacting elsewhere.[1]
-
Primary Solution (Choice of Scavenger): Phenylsilane (PhSiH₃) is widely regarded as one of the most efficient and reliable scavengers for this purpose.[1][3][12] It acts as a hydride donor, effectively reducing the allyl group.[1][12] Using a large excess (e.g., 20-25 equivalents) of PhSiH₃ is crucial.[1]
-
Alternative Scavengers: Other nucleophilic scavengers can be used, though their efficiency and side-product profiles may differ. These include:
Question 3: After cleavage, I'm seeing a dark orange or brown color on my resin that is difficult to wash away. Is this a problem?
A persistent color on the resin after the reaction is indicative of residual palladium species.
Explanation & Solutions:
-
Cause: The color is often due to the formation of Pd(II) oxides or other palladium complexes that have adsorbed onto the resin matrix.[6] While often catalytically inactive, these residues can sometimes interfere with subsequent reactions or contaminate the final cleaved peptide.
-
Solution (Intensive Washing): A thorough washing protocol after the cleavage reaction is mandatory.
-
Wash extensively with the reaction solvent (e.g., 5x DCM).[8]
-
Wash with a chelating solution to sequester palladium. A common and effective wash is a 0.5% solution of sodium diethyldithiocarbamate in DMF.[6] Perform this wash 2-3 times for 5-10 minutes each.
-
Wash again with DMF (5x) and DCM (5x) to remove the chelating agent and prepare the resin for the next synthetic step.[8]
-
Recommended Protocols & Methodologies
Protocol 1: On-Resin this compound Cleavage
This protocol is a robust starting point for the on-resin deprotection of the allyl ester side chain.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1.0 g) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.
-
Drain: Drain the swelling solvent.
-
Cleavage Cocktail Preparation (Perform Immediately Before Use):
-
In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 eq. based on resin loading) in anhydrous DCM (8 mL).
-
To this solution, add Phenylsilane (PhSiH₃) (20-25 eq.). The solution should be a clear, light yellow.
-
-
First Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Agitate gently (e.g., via nitrogen bubbling or orbital shaking) at room temperature for 2 hours.
-
Drain & Wash: Drain the reaction solution and wash the resin 3 times with DCM.
-
Second Cleavage Reaction (Optional but Recommended): Repeat steps 3 and 4 to ensure complete deprotection.
-
Palladium Removal Wash:
-
Wash the resin 3 times with DCM.
-
Wash 3 times with 0.5% (w/v) Sodium Diethyldithiocarbamate in DMF for 5 minutes each.
-
Wash 5 times with DMF.
-
Wash 5 times with DCM.
-
-
Verification: Perform a test cleavage on a small amount of resin to confirm the complete removal of the allyl group via LC-MS analysis. The peptide is now ready for subsequent on-resin modification or final deprotection and cleavage.
Data Summary: Reagents for Allyl Cleavage
| Reagent | Formula | Role | Typical Equivalents | Key Considerations |
| Catalyst | ||||
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Pd(0) Source | 0.2 - 1.0 | Air-sensitive; use fresh, bright yellow powder.[4] |
| Scavenger | ||||
| Phenylsilane | PhSiH₃ | Hydride Donor | 20 - 25 | Highly effective at preventing Trp alkylation.[1] |
| Morpholine | C₄H₉NO | Nucleophile | 20 - 50 | A common alternative, but can be less efficient than PhSiH₃. |
| Solvent | ||||
| Dichloromethane | CH₂Cl₂ | Reaction Medium | ~10 mL / g resin | Good for resin swelling and dissolving reagents. Must be anhydrous. |
| N,N-Dimethylformamide | C₃H₇NO | Co-solvent | As needed | Can be used as a co-solvent with DCM, especially for difficult sequences. |
Visualizing the Chemistry
Mechanism of Palladium-Catalyzed Allyl Cleavage
The reaction proceeds via the well-established Tsuji-Trost allylation mechanism. The catalyst, Pd(0), coordinates to the allyl ester, which then undergoes oxidative addition to form a reactive π-allylpalladium(II) complex. A nucleophilic scavenger attacks this complex to yield the deprotected carboxylate and a stable allyl-scavenger adduct, regenerating the Pd(0) catalyst.[1][11]
Caption: Catalytic cycle for Pd(0)-mediated allyl ester cleavage.
Side Reaction: Tryptophan Alkylation
If the scavenger is inefficient or absent, the electrophilic π-allyl complex can be intercepted by nucleophilic residues like Tryptophan, leading to a common +40 Da side product.
Caption: Competing pathways for the reactive allyl intermediate.
References
-
Latha, K. et al. "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling." Organic Letters. Available at: [Link]
-
Biotage. "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Available at: [Link]
-
Supporting Information for "Design, synthesis and biological evaluation of hepcidin mimics". Available at: [Link]
-
AAPPTec. "Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters." Technical Support Information Bulletin 1144. Available at: [Link]
-
Mijangos, F. et al. "Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis." The Journal of Organic Chemistry. Available at: [Link]
-
Grieco, P. et al. "Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis." Journal of Peptide Research. Available at: [Link]
-
Supporting Information for "An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups..." Available at: [Link]
-
Ascensus Specialties. "Tetrakis(triphenylphosphine) palladium (0)." Available at: [Link]
-
Ruan, Z. et al. "A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support." Research Letters in Organic Chemistry. Available at: [Link]
-
Vutukuri, D. R. et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis." The Journal of Organic Chemistry. Available at: [Link]
-
AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Available at: [Link]
-
ResearchGate. "Why does resin turn to dark orange with Tetrakis (triphenylphosphine)palladium(0)." Available at: [Link]
-
Lee, S.Y. & Hartwig, J.F. "Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C-H Bonds by Silver-Mediated C-H Activation: A Synthetic and Mechanistic Investigation." Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. "What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?" Available at: [Link]
-
Albericio, F. et al. "CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities." Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. "Mechanism of allyl deprotection through catalytic palladium π-allyl..." Available at: [Link]
-
Coin, I. et al. "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." Current Protein & Peptide Science. Available at: [Link]
-
Lee, S.Y. & Hartwig, J.F. "Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C−H Bonds by Silver-Mediated C−H Activation." eScholarship.org. Available at: [Link]
-
ResearchGate. "New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates." Available at: [Link]
-
Chem-Station. "Synthesis of Tetrakis(triphenylphosphine)palladium(0)." Available at: [Link]
-
Góngora-Benítez, M. et al. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." Molecules. Available at: [Link]
-
Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." Available at: [Link]
- Co-Lab. "Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups...
-
Kumar, A. et al. "FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support." ACS Omega. Available at: [Link]
-
ResearchGate. "Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions." Available at: [Link]
-
Organic Chemistry. "Tsuji-Trost Allylation." YouTube. Available at: [Link]
-
OC Lectures. "Tsuji-Trost Pi-Allyl Pd Substitution Reactions." YouTube. Available at: [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Improving coupling efficiency of steric hindered allyl esters
The following technical guide is designed as an advanced support resource for researchers optimizing the Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost reaction) of sterically hindered allyl esters.
Topic: Improving Coupling Efficiency in Pd-Catalyzed Allylic Substitution Role: Senior Application Scientist Status: Operational
Scope & Diagnostic Framework
User Query: "My reaction conversion is low, or I am observing poor selectivity when coupling sterically hindered allyl esters. How do I improve efficiency?"
Scientist's Analysis: When dealing with sterically hindered allyl esters (e.g., tertiary allylic acetates, cyclic substrates with adjacent quaternary centers), the catalytic cycle faces two primary "Steric Checkpoints":
-
Ionization (Oxidative Addition): The bulky environment shields the alkene from Pd coordination and hinders the departure of the leaving group.
-
Nucleophilic Attack: The resulting
-allyl palladium complex is crowded, making it difficult for the nucleophile to approach, often leading to returned starting material or regioselectivity issues (linear vs. branched).
This guide addresses these bottlenecks through specific troubleshooting protocols.
Troubleshooting Guide (Q&A)
Phase 1: The "Engine" (Catalyst & Ligand Selection)
Q: I am using standard conditions (Pd(PPh3)4), but the starting material remains unconsumed. Should I increase catalyst loading?
A: Increasing loading rarely solves steric inhibition. The issue is likely the cone angle and activity of the catalyst.
-
Diagnosis:
is a coordinatively saturated, bulky species (Cone angle ). It struggles to coordinate to hindered olefins. -
Solution: Switch to a "loose" ligand system or a specialized wide-bite-angle ligand.
-
Recommendation: Use a source of
like combined with a specific ligand. -
For Ionization: Use electron-rich phosphines (e.g., P(t-Bu)3 ) or N-Heterocyclic Carbenes (NHCs) to facilitate oxidative addition.
-
For Enantioselectivity/Regiocontrol: Use Trost Ligands (e.g.,
). Despite being bulky, they create a defined chiral pocket that can actually accelerate ionization via strain release in specific geometries [1].
-
Q: My substrate ionizes (color change observed), but no product forms. Is the nucleophile too hindered?
A: This indicates a failure at the Nucleophilic Attack stage.
-
Mechanism: In hindered systems, the equilibrium between the
-allyl complex and the starting material often favors the starting material. If the nucleophile is slow (hindered), the Pd complex eventually decomposes or reverts. -
Protocol Adjustment:
-
Switch Leaving Group: Change the allyl acetate to an allyl carbonate (e.g., methyl carbonate). The methoxide/CO2 byproduct is non-reversible, preventing the "return" to starting material and driving the equilibrium forward [2].
-
Additives: Add a Lewis Acid (e.g.,
or ). This coordinates to the leaving group, pulling it off the metal center and accelerating ionization.
-
Phase 2: Reaction Conditions
Q: I see trace product, but the reaction stalls after 10% conversion. Is the catalyst dying?
A: Likely, yes. This is often due to Pd-Black formation caused by slow kinetics.
-
The Fix:
-
Solvent: Switch to THF or Dioxane for better solubility. If ionization is the rate-limiting step (very hindered esters), use DMF or DMSO . The high dielectric constant stabilizes the charge separation in the cationic
-allyl intermediate. -
Microwave Irradiation: For sterically hindered substrates, thermal heating often leads to decomposition before the activation energy is reached. Microwave irradiation (100–120 °C, 10–30 min) can provide the necessary energy burst to overcome the steric barrier of oxidative addition without prolonged thermal stress [3].
-
Q: I am getting the linear (unhindered) product, but I need the branched (hindered) product.
A: This is the classic Regioselectivity Challenge.
-
Concept: Nucleophiles naturally attack the less hindered terminus (linear product). To force attack at the hindered position (branched), you must rely on the Memory Effect or specific electronic steering.
-
Protocol:
-
Ligand: Use P,N-ligands (e.g., PHOX). The different trans-effects of P and N make one terminus of the allyl system more electrophilic than the other, overriding steric bias [4].
-
Condition: Lower the temperature (0 °C to -20 °C) to favor the kinetic product if the branched isomer is kinetically favored by the ligand environment.
-
Visualizing the Steric Bottlenecks
The following diagram illustrates the catalytic cycle, highlighting exactly where steric hindrance stops the reaction and which solution applies.
Caption: Figure 1. The Pd-Catalyzed Allylic Alkylation Cycle.[1][2][3][4][5] Red nodes indicate "Steric Checkpoints" where hindered substrates typically fail. Dotted red line represents the reversible pathway that must be suppressed using Carbonate leaving groups.
Optimized Protocol: Coupling of Hindered Allyl Carbonates
Objective: Maximize conversion for a tertiary allyl substrate using a stabilized nucleophile (e.g., malonate).
| Component | Standard Choice | Optimized for Hindered Systems | Reason |
| Precursor | Allyl Acetate | Allyl Methyl Carbonate | Prevents reversibility; methoxide drives reaction. |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3 (2.5 mol%) | Removes excess PPh3 interference. |
| Ligand | PPh3 | dppe or Trost Ligand (5-10 mol%) | dppe (small bite angle) speeds up reduction; Trost ligand creates chiral pocket. |
| Solvent | THF | DMF or Dioxane/DMSO (10:1) | Stabilizes the cationic intermediate. |
| Temp | Reflux | 60-80°C or MW (100°C) | Thermal energy needed to cross steric activation barrier. |
Step-by-Step Procedure:
-
Catalyst Activation: In a glovebox or under Argon, mix
and the Phosphine Ligand in anhydrous THF/DMF (degassed). Stir for 30 min at RT until the solution turns from purple/red to yellow/orange (active catalyst formation). -
Substrate Addition: Add the Hindered Allyl Carbonate (1.0 equiv) to the catalyst mixture.
-
Nucleophile Activation: In a separate vial, deprotonate the nucleophile (if necessary) using
or (N,O-Bis(trimethylsilyl)acetamide with catalytic Potassium Acetate).-
Note: For hindered esters, BSA/KOAc is superior as it generates the nucleophile in situ without strong basicity that degrades the catalyst.
-
-
Coupling: Transfer the nucleophile solution to the catalyst/substrate mixture.
-
Reaction: Heat to 60 °C. Monitor via TLC/LCMS every hour.
-
Troubleshoot: If no conversion after 2h, increase temp to 80 °C or move to Microwave reactor.
-
References
-
Trost, B. M., & Van Vranken, D. L. (1996).[6] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
Tsuji, J. (1986).
-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Tetrahedron, 42(16), 4361-4401. -
Kaiser, N. F., et al. (2000). Microwave-Mediated Palladium-Catalyzed Allylic Substitution. The Journal of Organic Chemistry, 65(4), 911–913.
-
Helmchen, G. (2012). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research.
Sources
- 1. youtube.com [youtube.com]
- 2. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]
- 3. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
Technical Support Center: Handling & Moisture Control for Fmoc-D-Glu-OAll
Product Overview
Reagent Name: Fmoc-D-Glu-OAll (N-α-Fmoc-D-glutamic acid α-allyl ester)
Chemical Context: This reagent is a specialized amino acid building block used primarily in the synthesis of head-to-tail cyclic peptides or for anchoring the glutamic acid side chain to a resin.[1]
Critical Sensitivity: While the allyl ester group is relatively stable, the free
Part 1: The "Golden Rules" of Storage & Handling
Q: I just received my shipment of this compound. It was shipped at room temperature. Is it degraded? A: Likely not, but immediate action is required. Fmoc-amino acids are generally stable for short periods (days) at ambient temperature during transit. However, long-term stability relies on arresting hydrolysis and preventing autolysis.
-
Protocol: Immediately transfer the vial to -20°C for long-term storage.
-
Why? Low temperatures kinetically trap the ester, preventing spontaneous hydrolysis.
Q: How do I safely dispense the reagent without introducing moisture? A: You must follow the Thermal Equilibration Protocol . The most common cause of reagent failure is not the storage temperature, but the condensation that forms when a cold vial is opened in humid lab air. Condensed water reacts with the free carboxylic acid to form a sticky hydrate, which ruins weighing precision.
Protocol: The Thermal Equilibration Workflow (See Diagram 1 below for the visual logic)
-
Remove the sealed vial from the -20°C freezer.
-
Place the vial inside a desiccator containing active silica gel or P₂O₅.
-
Wait 30–60 minutes until the vial reaches room temperature (20–25°C).
-
Open the vial only after it is warm.
-
Weigh the necessary amount quickly.
-
Purge the headspace with Nitrogen or Argon before resealing.
Figure 1: Thermal Equilibration Protocol. Strict adherence to the warming step prevents atmospheric moisture from condensing on the cold reagent powder.
Part 2: Solubilization & Reaction Setup
Q: My this compound is clumping during weighing. Can I still use it? A: Clumping indicates significant moisture absorption (hygroscopicity).
-
Risk: If you proceed, you will weigh water along with your reagent, leading to a substoichiometric reaction (less than the calculated equivalents). This causes incomplete coupling.
-
Remedy: Dry the reagent before use. Place the open vial in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets overnight under high vacuum.
Q: Which solvent is best for dissolving this compound? A: Use Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .
-
Specification: Water content must be < 0.03% (300 ppm) .
-
Why? The free
-carboxylic acid is a weak proton donor. In the presence of water and activation reagents (like DIC/Oxyma or HATU), the activated ester can hydrolyze back to the acid, consuming the expensive coupling reagent and lowering yields. -
Avoid: DCM (Dichloromethane) often has solubility issues with free-acid amino acids and absorbs atmospheric moisture rapidly due to evaporative cooling.
Table 1: Solvent Compatibility & Moisture Limits
| Solvent | Solubility Rating | Max Water Content | Recommendation |
| DMF (Anhydrous) | Excellent | < 300 ppm | Preferred. Use fresh or amine-free grades. |
| NMP (Anhydrous) | Excellent | < 300 ppm | Good alternative; reduces aggregation. |
| DCM | Moderate/Poor | < 100 ppm | Avoid for stock solutions; risk of precipitation. |
| DMSO | Good | < 500 ppm | Avoid if possible; difficult to remove and often wet. |
Part 3: Advanced Troubleshooting (The "Why" & "How")
Q: I observed a "double peak" on my HPLC after coupling this compound. What happened? A: This is likely due to Racemization or Pyroglutamate Formation , both exacerbated by moisture.
-
Pyroglutamate Formation: The free
-carboxylic acid can attack the activated -amine (after Fmoc removal) or the activated -carboxyl (unlikely here as is allyl protected). However, if the Fmoc group is unstable or base is present, the side chain can cyclize. -
Hydrolysis of Allyl Ester: If your solvent contained water and you used a base (like DIPEA) during coupling, a small fraction of the
-allyl ester may have hydrolyzed to the free acid, which then coupled, leading to incorrect regioselectivity.
Q: How do I verify if my reagent has hydrolyzed before I use it? A: Perform a simple TLC (Thin Layer Chromatography) or LC-MS check.
-
TLC System: Chloroform/Methanol/Acetic Acid (90:8:2).
-
Visualization: UV (254 nm) and Ninhydrin (after Fmoc removal spot test).
-
Result: You should see a single spot. A lower Rf spot indicates the free dicarboxylic acid (hydrolysis product).
Q: Can I use the "OAll" deprotection reagents (Pd(PPh₃)₄) if they have been exposed to air? A: Absolutely not. While the amino acid is moisture sensitive, the deprotection catalyst (Tetrakis(triphenylphosphine)palladium(0)) is oxygen and moisture sensitive .
-
Symptom: The catalyst turns from bright yellow to orange/black.
-
Result: Failed allyl removal.
-
Fix: Always handle Pd(PPh₃)₄ in a glovebox or weigh quickly into a septa-sealed vial and purge with Argon. Use scavengers (like Phenylsilane or Morpholine) in the deprotection cocktail to mitigate minor oxidation.
Part 4: Diagnostic Logic Tree
Use this flow to diagnose issues related to moisture contamination during your experiment.
Figure 2: Moisture Troubleshooting Logic. Follow this path to isolate whether the moisture source is the solid reagent or the solvent system.
References
-
Sigma-Aldrich. Fmoc-Glu-OAll Product Specification & Analysis. Retrieved from (Note: Verify specific isomer D vs L in catalog).
-
AAPPTEC. Handling and Storage of Peptides and Amino Acids. Retrieved from
-
CEM Corporation. Fmoc-Glu(OAll)-OH Datasheet and Usage. Retrieved from
-
Bachem. Peptide Synthesis Guide: Handling Hygroscopic Reagents. Retrieved from
(Note: While specific URLs for "this compound" datasheets are dynamic, the handling protocols above are chemically universal for Fmoc-amino acid esters as cited in standard peptide synthesis handbooks).
Sources
Validation & Comparative
Definitive Guide to Mass Spectrometry Identification of Fmoc-D-Glu-OAll Peptides
This guide outlines the mass spectrometry (MS) identification of peptides containing Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid allyl ester). This specific derivative is a critical "switch" residue in modern peptide drug development, primarily used for orthogonal protection to enable head-to-tail cyclization or site-specific modification (e.g., stapled peptides).
Because these peptides are often analyzed as protected intermediates (before final side-chain deprotection), they present unique challenges: high hydrophobicity, poor ionization, and the need to distinguish protecting group losses from backbone fragmentation.
Strategic Overview: The Analytical Challenge
Identifying This compound peptides requires verifying three distinct structural features simultaneously:
-
Sequence Integrity: The correct amino acid backbone.
-
Protecting Group Status: Presence of the N-terminal Fmoc (Fluorenylmethyloxycarbonyl) and the OAll (Allyl ester) moiety.
-
Stereochemical Purity: Confirming the D-isomer (D-Glu) vs. the L-isomer (critical for biological activity and stability).
Expert Insight: Standard MS methods (ESI/MALDI) are "chirally blind"—they cannot distinguish D-Glu from L-Glu by mass alone. This guide details how to verify the mass/sequence and explicitly flags where chiral chromatography or Ion Mobility MS (IM-MS) is required for stereochemical validation.
Technology Comparison: ESI-QTOF vs. MALDI-TOF
For hydrophobic, protected peptides, the choice of ionization source dictates the quality of the data.
| Feature | ESI-QTOF (Electrospray) | MALDI-TOF (Matrix-Assisted Laser Desorption) | Verdict for this compound |
| Sample State | Liquid (requires solubility in MeOH/ACN/DCM) | Solid Crystalline Matrix | ESI is preferred for sequencing; MALDI for quick mass checks. |
| Ionization | Soft, Multiple Charges ( | Harder, Singly Charged ( | ESI generates higher charge states, facilitating better fragmentation of large protected peptides. |
| Fragmentation | Rich MS/MS (b/y ions) | Post-Source Decay (PSD) or TOF/TOF | ESI-MS/MS is essential to localize the OAll group to the Glu residue. |
| Hydrophobicity | High (can clog capillaries if not dissolved well) | Tolerant (co-crystallization helps) | MALDI is safer for extremely insoluble protected aggregates. |
| Fmoc Stability | Labile (can degrade in source) | Stable (usually intact) | ESI often shows "in-source" Fmoc loss ( |
Technical Deep Dive: Fragmentation Logic
To positively identify this compound, you must track specific diagnostic ions. The fragmentation behavior of protected peptides differs from standard "naked" peptides.
Diagnostic Ions & Neutral Losses
-
Fmoc Group: The most dominant feature is the cleavage of the Fmoc group.
- Da: Loss of the intact Fmoc group (rare in MS/MS, common in synthesis deprotection).
- 179.08: The dibenzofulvenyl cation (highly characteristic signal in low mass range).
-
Allyl Ester (OAll):
-
Da: Loss of the Allyl group (
). -
Da: Loss of Allyl alcohol (
) or Allyloxy radical depending on energy.
-
Da: Loss of the Allyl group (
-
Combined Loss:
-
Precursor ions often undergo "in-source decay" losing the Fmoc group. If your parent ion is missing, look for
.
-
Fragmentation Pathway Diagram
The following diagram illustrates the hierarchical fragmentation logic used to confirm the structure.
Figure 1: MS/MS fragmentation logic for Fmoc-protected peptides. Note that the dibenzofulvene ion (m/z 179) is the "fingerprint" for the N-terminal protection.
Experimental Protocol: "The Hydrophobic Challenge"
Protected peptides like this compound are notoriously insoluble in standard aqueous MS solvents (0.1% Formic Acid/Water). Using standard protocols will result in signal suppression or instrument contamination .
Protocol: Solubilization & Analysis of Protected Peptides
Reagents:
-
Solvent A: 0.1% Formic Acid in Water (Standard)
-
Solvent B: 0.1% Formic Acid in Acetonitrile (ACN)
-
Solvent C (The Secret Weapon): Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP).
Step-by-Step Workflow:
-
Dissolution (Critical):
-
Do NOT attempt to dissolve the peptide directly in Water/ACN.
-
Dissolve ~0.1 mg of peptide in 50 µL of DCM (or HFIP if aggregation is suspected).
-
Dilute this stock 1:10 with Acetonitrile .
-
Final Check: Solution must be clear. If cloudy, centrifuge at 10,000 x g for 5 min and take the supernatant.
-
-
Direct Infusion (ESI):
-
For protected peptides, avoid LC columns if possible to prevent irreversible adsorption. Use Direct Infusion at 5–10 µL/min.
-
Source Settings: Increase capillary voltage (3.5–4.0 kV) and desolvation temperature (250°C) to aid ionization of bulky hydrophobic molecules.
-
-
Data Acquisition:
-
Scan Range: m/z 100 – 2000.
-
MS/MS: Select the precursor. Apply collision energy ramp (20–50 eV).
-
Target: Look for m/z 179.08 (Fmoc) to confirm N-term, and sequence ions (b/y series) to confirm the Glu position.
-
-
Chiral Validation (The "D" Check):
-
Note: The protocol above confirms the sequence and protections. To confirm it is D-Glu and not L-Glu :
-
Method: Marfey’s Reagent (FDAA) derivatization.
-
Action: Hydrolyze a small aliquot (6N HCl), derivatize with FDAA, and run on C18 LC-MS. D-Glu and L-Glu derivatives will elute at distinct retention times.
-
Synthesis Verification Workflow
This diagram outlines where MS fits into the production of this compound peptides, specifically for cyclization workflows.
Figure 2: Quality control workflow for protected peptide intermediates.
References
-
Differentiation of D/L Amino Acids. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. PubMed (2012). Available at: [Link]
-
Allyl Ester Deprotection Monitoring. Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. Journal of Peptide Science (2010). Available at: [Link]
-
Fmoc Peptide Fragmentation. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry (2011). Available at: [Link]
-
ESI vs MALDI Comparison. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research (2017). Available at: [Link]
Comparative Guide: Fmoc-D-Glu-OAll vs. Fmoc-D-Glu-ODmab
This comprehensive guide compares Fmoc-D-Glu-OAll and Fmoc-D-Glu-ODmab , two critical building blocks used primarily for the synthesis of head-to-tail cyclic peptides or branched peptides via solid-phase peptide synthesis (SPPS).
Strategic Selection for Cyclic and Branched Peptide Synthesis
Executive Summary
In complex peptide synthesis, particularly when anchoring via the Glutamic acid side-chain to facilitate head-to-tail cyclization, the choice of
-
This compound (Allyl Ester): The Gold Standard for robustness. It offers true orthogonality, allowing selective deprotection of the C-terminus without affecting the N-terminal Fmoc group. It is chemically stable but requires a Palladium(0) catalyst for removal.
-
Fmoc-D-Glu-ODmab (Dmab Ester): A Specialized Alternative offering real-time UV monitoring. It is "quasi-orthogonal" (cleaved by hydrazine) but suffers from significant limitations, including simultaneous Fmoc removal and potential for side reactions like pyroglutamate formation.[1]
Recommendation: Use This compound for high-yield, critical applications. Reserve ODmab for automated workflows where UV monitoring of deprotection is strictly required and the sequence is not prone to aspartimide/pyroglutamate formation.
Mechanistic & Chemical Comparison
Structural Overview
| Feature | This compound | Fmoc-D-Glu-ODmab |
| Chemical Name | ||
| Protecting Group | Allyl ( | Dmab (Safety-catch linker based on dimedone) |
| Steric Bulk | Low (Linear) | High (Bulky aromatic/cyclohexyl system) |
| Primary Use | Head-to-Tail Cyclization; Branched Peptides | Head-to-Tail Cyclization (Automated) |
Deprotection Mechanisms
Pathway A: Allyl Ester (Pd-Catalyzed)
The allyl group is removed via
-
Reagent:
(Catalyst) + Phenylsilane ( ) or Morpholine (Scavenger). -
Orthogonality: Complete. Stable to Piperidine (Fmoc removal) and TFA (Side-chain removal).
Pathway B: Dmab Ester (Hydrazinolysis)
The Dmab group relies on a "safety-catch" mechanism.[2]
-
Step 1: Hydrazine attacks the dimedone moiety (ivDde-like), releasing it as a UV-active indazole.[1][3]
-
Step 2: The remaining
-aminobenzyl ester becomes unstable and spontaneously collapses via 1,6-elimination to release the free carboxyl.[1]
-
Orthogonality: Partial. Hydrazine also removes the N-terminal Fmoc group.
Figure 1: Mechanistic pathways for deprotection. Note that Dmab removal results in simultaneous Fmoc removal, whereas Allyl removal preserves the Fmoc group.
Performance Analysis & Experimental Data
Orthogonality & Stability
| Condition | This compound | Fmoc-D-Glu-ODmab |
| 20% Piperidine (Fmoc Removal) | Stable. | Stable (mostly), but long exposure can cause minor loss. |
| 95% TFA (Final Cleavage) | Stable. | Stable. |
| 2% Hydrazine | Stable (Requires Allyl Alcohol to prevent reduction). | Cleaved (along with Fmoc).[7] |
| Pd(PPh3)4 | Cleaved. | Stable. |
Side Reactions & Risks
-
Fmoc-D-Glu-ODmab (High Risk):
-
Pyroglutamate Formation: Upon hydrazine treatment, the simultaneous release of the N-terminal amine and the
-carboxyl (on Glu) creates a high risk of spontaneous cyclization to pyroglutamate, terminating the chain. -
Sluggish Elimination: The 1,6-elimination step (Step 2) can be slow, leading to incomplete deprotection. Remedy: Wash with DIPEA.[1][2]
-
Adduct Formation: The indazole byproduct can occasionally react with electrophilic species if not washed away immediately.
-
-
This compound (Low Risk):
-
Allyl Scavenging: If the scavenger (e.g., morpholine) is insufficient, the allyl cation can re-attach to sensitive residues (Trp, Tyr, Met). This is easily managed with optimized scavenger cocktails (see Protocol).
-
Experimental Protocols
Protocol A: Deprotection of this compound (Palladium Method)
Use this for high-value synthesis where preserving the N-terminal Fmoc is required.
-
Preparation: Swell resin in DCM for 15 min.
-
Catalyst Mix: Dissolve
(0.1 eq) and Phenylsilane ( , 10 eq) in anhydrous DCM.-
Alternative Scavenger: Morpholine (5%) can replace Phenylsilane.
-
-
Reaction: Add solution to resin. Shake under Argon/Nitrogen (exclude air) for 30 minutes .
-
Repeat: Drain and repeat step 3 with fresh solution.
-
Wash:
-
DCM (
) -
0.5% Sodium Diethyldithiocarbamate in DMF (
) — Critical to remove Pd traces (beads will turn from grey to white). -
DMF (
).[5]
-
Protocol B: Deprotection of Fmoc-D-Glu-ODmab (Hydrazine Method)
Use this for automated synthesis or when simultaneous Fmoc removal is desired.
-
Preparation: Swell resin in DMF.
-
Reaction: Treat resin with 2% Hydrazine Monohydrate in DMF (
). -
Monitoring: Shake for 3 minutes . Collect filtrate and measure UV absorbance at 290 nm (Indazole release).
-
Repeat: Repeat hydrazine treatment until UV absorbance at 290 nm is negligible (typically 3–5 cycles).
-
Elimination Wash (Critical): Wash resin with 5% DIPEA in DMF for 10 minutes.
-
Reason: Basic conditions accelerate the sluggish 1,6-elimination of the aminobenzyl ester intermediate.
-
-
Final Wash: DMF (
).
Decision Matrix
When should you choose one over the other?
Figure 2: Decision tree for selecting the appropriate Glutamic acid derivative.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Chan, W. C., et al. (1995).[1] Fmoc-Glu-ODmab: A new orthogonally protected glutamic acid derivative.[1] Journal of the Chemical Society, Chemical Communications, (21), 2209-2210. Link
- Kates, S. A., et al. (1993). Automated Allyl Cleavage for Peptide Synthesis. Analytical Biochemistry, 212, 303-310.
-
Johnson, T., et al. (2000).[1] Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1, 2811-2820.[1] Link
- Grieco, P., et al. (2001). Dmab vs Allyl: A comparative study in the synthesis of cyclic peptides. Journal of Peptide Science, 7(5), 250-256.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. shop.bachem.com [shop.bachem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Purity Testing of Fmoc-D-Glu-OAll: A Comparative Technical Guide
This guide provides an in-depth technical analysis of enantiomeric purity testing for Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid
Executive Summary & Molecule Context[1][2][3][4][5][6][7]
This compound is a critical orthogonal building block in peptide synthesis. The
-
The Critical Quality Attribute (CQA): Enantiomeric Purity.
-
The Risk: The presence of the L-enantiomer (impurity) leads to diastereomeric peptide impurities (e.g., D-L sequences instead of D-D), which are often inseparable by standard preparative HPLC, potentially ruining weeks of synthesis.
-
The Challenge: Differentiating the D and L forms requires a chiral environment. Standard C18 HPLC cannot distinguish them.
Comparative Overview of Methods
| Feature | Chiral HPLC (Recommended) | Polarimetry (Specific Rotation) | Marfey’s Method (Derivatization) |
| Principle | Direct separation on Chiral Stationary Phase (CSP).[1] | Interaction with polarized light.[] | Diastereomeric conversion + Achiral HPLC. |
| Sensitivity | High (Limit of Detection < 0.1%). | Low (Requires bulk purity; insensitive to <1% impurity). | High, but destructive. |
| Specificity | Excellent (Separates D, L, and chemical impurities). | Poor (Chemical impurities skew rotation). | Good, but requires hydrolysis (loses OAll group). |
| Throughput | Medium (15–30 min/run). | Fast (2 min/read). | Slow (Requires reaction time). |
| Verdict | Gold Standard for QC. | Acceptable only for raw material ID, not purity. | Not suitable for intact ester analysis. |
Strategic Method Selection (Decision Logic)
The following decision tree illustrates why Direct Chiral HPLC is the only viable option for high-stringency applications.
Figure 1: Decision logic for selecting the analytical method. Direct Chiral HPLC is mandatory when the integrity of the allyl ester must be preserved.
Recommended Protocol: Direct Chiral HPLC[9]
The Column Technology: Immobilized Polysaccharides
For Fmoc-protected amino acids, Immobilized Polysaccharide Phases are superior to coated phases. Coated phases (like Chiralcel OD-H) restrict solvent choices (cannot use DCM/THF), which limits solubility for hydrophobic Fmoc derivatives.
Top Choice: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)).
-
Why: The chlorinated selector offers distinct "pockets" that recognize the bulky Fmoc group and the ester functionality effectively. It is robust and compatible with acidic mobile phases required for Glutamic acid.
Alternative: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).[1]
Detailed Standard Operating Procedure (SOP)
This protocol is a self-validating system designed to separate this compound from Fmoc-L-Glu-OAll.
A. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Chiralpak IC (4.6 x 250 mm, 5 µm) | Immobilized phase allows broad solvent compatibility. |
| Mobile Phase | n-Hexane : IPA : TFA (80 : 20 : 0.1) | Normal Phase. Hexane provides retention; IPA modulates elution. TFA (0.1%) is critical to protonate the free |
| Flow Rate | 1.0 mL/min | Standard flow for optimal mass transfer. |
| Temperature | 25°C | Ambient control ensures reproducibility. |
| Detection | UV @ 254 nm (or 265 nm) | Targets the Fmoc chromophore. |
| Injection Vol | 5 - 10 µL | Load approx. 5-10 µg on column. |
| Run Time | ~20 - 30 mins | Sufficient for baseline separation. |
B. Sample Preparation
-
Solvent: Dissolve the sample in the Mobile Phase (Hexane/IPA/TFA). If solubility is poor, dissolve in a small volume of DCM (Dichloromethane), then dilute with Mobile Phase. Note: Chiralpak IC tolerates DCM; coated columns do not.
-
Concentration: Prepare at 1.0 mg/mL.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.
C. System Suitability & Validation
To ensure the method is working, you must inject a Racemic Marker (a mix of D and L).
-
If a commercial racemic standard is unavailable: Mix your D-sample with a small amount of the L-enantiomer (if available) or induce partial racemization by treating a small aliquot with dilute base (1% DIEA in DMF) for 1 hour, then neutralize with TFA before injection.
The Workflow Diagram
Figure 2: Step-by-step workflow for the HPLC analysis.
Expected Results & Data Analysis
In a successful separation using Chiralpak IC with the conditions above, you should observe:
-
Selectivity (
): > 1.1 (Ideally > 1.2). -
Resolution (
): > 1.5 (Baseline separation). -
Elution Order: The elution order (D before L, or L before D) is not predictable ab initio and must be determined by injecting the specific enantiomer standards. However, on Amylose columns, the D-isomer often elutes first or second depending on the specific mobile phase modifiers.
Calculation of Enantiomeric Excess (% ee):
Calculation of Enantiomeric Purity (%):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Ionization of free | Increase TFA concentration to 0.2% in the mobile phase. |
| No Separation | Wrong selector-analyte interaction. | Switch column to Chiralpak IA or Chiralpak ID . |
| Broad Peaks | Solubility issues or mass overload. | Dissolve sample in DCM first; reduce injection volume. |
| Fmoc Cleavage | Basic impurities in system.[3] | Ensure no amines (TEA/DEA) are in the lines. Flush system with acid.[4][5] |
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
-
ResearchGate. (2010). Enantiomer separation of N-FMOC α-amino acid ethyl esters on Chiralpak IE. Retrieved from [Link]
(Note: While specific application notes for this compound are proprietary to synthesis labs, the references above validate the use of Polysaccharide columns for the Fmoc-AA-Ester class of compounds.)
Sources
Validating Orthogonal Deprotection Efficiency of Allyl Esters
Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Peptide Scientists, and Process Development Engineers.
Executive Summary: The Orthogonality Imperative
In complex molecule synthesis—particularly in peptide chemistry and total synthesis—the ability to remove protecting groups selectively is the bottleneck of yield and purity. While acid-labile (t-Butyl) and base-labile (Methyl/Ethyl) esters are standard, they lack true orthogonality in multi-functional scaffolds containing both Fmoc and Boc groups.
Allyl esters provide the critical "third dimension" of orthogonality. They are stable to both TFA (acid) and Piperidine (base) but are cleaved rapidly under neutral conditions via Palladium(0) catalysis.
This guide objectively validates the efficiency of allyl deprotection, comparing it against standard alternatives and providing a self-validating protocol to minimize common failure modes (e.g., allylation of nucleophilic residues).
Mechanistic Foundation: The Tsuji-Trost Cycle
To validate efficiency, one must understand the failure points. Allyl deprotection relies on the Tsuji-Trost reaction . It is not a simple hydrolysis; it is a catalytic cycle involving oxidative addition and nucleophilic substitution.
The Critical Variable: The "Scavenger."[1][2]
Once Pd(0) cleaves the allyl ester, it forms a electrophilic
Diagram 1: Catalytic Cycle & Scavenger Role
Caption: The Pd(0) catalytic cycle. Efficiency depends on the scavenger intercepting the π-Allyl complex to prevent equilibrium reversal or side reactions.
Comparative Analysis: Allyl vs. Alternatives
The choice of allyl esters is justified only when specific stability profiles are required. The following data compares allyl esters against the two most common alternatives: t-Butyl (acid labile) and Benzyl (hydrogenolysis/acid labile).
Table 1: Orthogonality & Performance Matrix
| Feature | Allyl Ester | t-Butyl Ester | Benzyl Ester |
| Cleavage Reagent | Pd(PPh | TFA / Scavengers (TIS) | H |
| Mechanism | Acidolysis (S | Hydrogenolysis / Acidolysis | |
| Stability: Acid (TFA) | Stable (High) | Labile (Cleaves instantly) | Stable (mostly) |
| Stability: Base (Piperidine) | Stable (High) | Stable | Stable |
| Risk: Scavenging | Allylation of Trp/Tyr/Met | t-Butylation of Trp/Cys | Benzylation of Tyr |
| Reaction Time | 15–60 mins | 30–120 mins | 1–12 hours |
| Cost Efficiency | Low (Expensive Catalyst) | High (Cheap Reagents) | Moderate |
Expert Insight: Use Allyl esters when your molecule contains both acid-labile groups (e.g., Trityl, Boc) and base-labile groups (Fmoc), and you need to selectively modify the carboxylate (e.g., cyclization or side-chain anchoring).
Optimizing the System: Scavenger Selection
The "efficiency" of allyl deprotection is defined by the Turnover Frequency (TOF) of the catalyst, which is directly limited by how fast the scavenger clears the
Comparison of Scavengers
-
Phenylsilane (PhSiH
): The Gold Standard. -
Morpholine: The Traditional Choice.
-
Dimedone / NDMBA: The Solid-Phase Specialist.
-
Mechanism: Carbon nucleophile (soft).
-
Pros: Non-basic, distinct UV chromophore (easy to monitor).
-
Cons: Slower kinetics than silanes.
-
Protocol: A Self-Validating Deallylation System
This protocol is designed for Solid-Phase Peptide Synthesis (SPPS) or Solution Phase macrocyclization precursors. It includes checkpoints to validate success before moving forward.
Reagents
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.1 – 0.2 equiv). -
Scavenger: Phenylsilane (PhSiH
) (10 – 20 equiv). -
Solvent: Dry Dichloromethane (DCM) or DMF (degassed).
Step-by-Step Workflow
Step 1: The Oxygen Purge (Critical Pre-Validation)
Pd(PPh
-
Action: Sparge solvent with Argon for 15 mins.
-
Visual Check: Dissolve catalyst.[8] Solution should be bright yellow/orange. If dark, discard.
Step 2: Reaction Setup
-
Dissolve substrate in degassed solvent (0.1 M).
-
Add Phenylsilane (20 equiv). Note: Excess silane ensures rapid turnover.
-
Add Pd(PPh
) (0.1 equiv). -
Stir under Argon in the dark (light can degrade catalyst).
Step 3: Monitoring (The Validation Step)
-
Timepoint: Check at 30 mins.
-
Method: LC-MS or HPLC.[8]
-
Success Criteria:
-
Disappearance of starting material peak.
-
Appearance of product peak (Mass = Starting Mass - 40.06 Da).
-
Absence of +40 Da or +80 Da adducts: If you see peaks with +40 mass relative to the product, the allyl group has transferred to a nucleophilic residue (Trp/Tyr) instead of the scavenger. This indicates insufficient scavenger excess.
-
Step 4: Metal Removal
-
Pd residues can chelate to the product.
-
Wash: For solid phase, wash resin with 0.02M Sodium Diethyldithiocarbamate (DDC) in DMF (3x) to precipitate/remove Pd.
Diagram 2: Experimental Decision Tree
Caption: Decision logic for selecting the optimal scavenger based on substrate sensitivity and residue composition.
References
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042.
-
Trost, B. M. (1977). Organopalladium Intermediates in Organic Synthesis. Tetrahedron, 33(20), 2615-2649.
-
Thieriet, N., et al. (2000). Phenylsilane as a mild and efficient scavenger for the removal of the allyloxycarbonyl (Alloc) protecting group. Tetrahedron Letters, 41(10), 1567-1570.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sources
Fmoc-D-Glu-OAll vs Fmoc-L-Glu-OAll reactivity comparison
Stereochemical Impact on Peptide Synthesis, Cyclization, and Stability
Executive Summary
The choice between Fmoc-D-Glu-OAll and Fmoc-L-Glu-OAll is rarely a matter of simple chemical reactivity—as enantiomers, their behavior with achiral reagents is identical. Instead, the decision is driven by biological stability targets , conformational engineering , and solubility modulation during Solid-Phase Peptide Synthesis (SPPS).
Both derivatives feature the Allyl ester (OAll) orthogonal protecting group, typically at the
The Verdict:
-
Use Fmoc-L-Glu-OAll for standard native peptide sequences and when mimicking natural protein substrates.
-
Use this compound to engineer proteolytic resistance (significantly higher half-life), disrupt
-sheet aggregation in "difficult sequences," or induce specific turn conformations in cyclic peptidomimetics.
Technical Disambiguation & Specifications
CRITICAL NOTE: "Fmoc-Glu-OAll" syntax can be ambiguous. It typically refers to the
-
Target of this Guide: Fmoc-Glu-
-OAll (Alpha-allyl ester, free side chain).-
Usage: Anchoring via side chain to resin; C-terminus protected for later cyclization.
-
-
Alternative: Fmoc-Glu(
-OAll)-OH (Side-chain allyl ester, free alpha carboxyl).-
Usage: Standard SPPS coupling; side chain reserved for stapling or lactamization.
-
Table 1: Physicochemical Comparison
| Feature | Fmoc-L-Glu-OAll | This compound |
| CAS Number | 144120-54-7 | N/A (Rare/Custom Synthesis) |
| Molecular Weight | 409.43 g/mol | 409.43 g/mol |
| Stereochemistry | L-Enantiomer ( | D-Enantiomer ( |
| Optical Rotation | ||
| Side Chain | Free Carboxylic Acid ( | Free Carboxylic Acid ( |
| Proteolytic Stability | Low (Native degradation) | High (Resistant) |
| Aggregation Risk | High (in hydrophobic sequences) | Low (Disrupts |
Synthetic Reactivity & Performance Profile[1]
Chemical Reactivity (Achiral Environment)
In standard solution-phase or solid-phase chemistry using achiral reagents (e.g., DIC/Oxyma, HBTU), both isomers exhibit identical reaction kinetics .
-
Coupling Efficiency: Both couple to amines via the free side chain (if used as an anchor) or can be coupled to via the Fmoc-amine.
-
OAll Deprotection: The removal of the allyl ester using
is stereochemically silent. The rate of -allyl complex formation is unaffected by the chirality of the -carbon.
Stereochemical Reactivity (Chiral Environment)
The divergence in performance occurs when these residues interact with a chiral growing peptide chain or chiral biological targets.
A. The "Mismatch" Effect in SPPS When coupling a D-amino acid onto an all-L peptide chain (or vice versa), the reaction rate can differ from the homochiral coupling due to steric fit within the resin matrix.
-
Observation: D-Glu incorporation is often faster or higher yielding in difficult sequences because the D-isomer disrupts the formation of secondary structures (like
-sheets) that cause resin aggregation (pseudodilution). -
Mechanism: The D-isomer introduces a "kink" in the peptide backbone, preventing inter-chain hydrogen bonding that typically hinders reagent access.
B. Racemization Risk Both isomers are susceptible to racemization during activation if the carboxyl group is activated in the presence of a base.
-
Risk Factor: High.
-
Mechanism: Formation of an oxazolone intermediate.
-
Mitigation: Use "low-racemization" additives like Oxyma Pure or HOAt and avoid pre-activation in the absence of the amine nucleophile.
Biological Stability (The Key Differentiator)
The primary reason to select This compound is to confer stability.
-
Proteolysis: Native proteases (e.g., V8 protease, serum proteases) specifically recognize the L-stereochemistry.
-
Data Support: Peptides containing D-Glu at cleavage sites often exhibit half-lives (
) in serum extended from minutes (L-form) to hours or days (D-form).
Workflow: Orthogonal Cyclization Strategy
The following diagram illustrates the specific utility of Fmoc-Glu-OAll (Alpha-ester) in synthesizing Head-to-Tail cyclic peptides via side-chain anchoring.
Experimental Protocol: Palladium-Catalyzed Allyl Deprotection
This protocol is valid for both L- and D-isomers. The use of a scavenger is mandatory to prevent the allyl cation from reacting with nucleophilic side chains (Trp, Tyr, Met).
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
].[1] -
Scavenger: Phenylsilane (
) or Morpholine. -
Solvent: Dichloromethane (DCM) (Anhydrous recommended).
Step-by-Step Methodology:
-
Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DCM for 15 minutes under Nitrogen.
-
Catalyst Solution: Dissolve
(0.1 - 0.25 eq) in dry DCM.-
Note: The catalyst is sensitive to oxidation. Prepare immediately before use.
-
-
Scavenger Addition: Add Phenylsilane (10 - 20 eq) to the resin.
-
Why? Phenylsilane acts as a hydride donor, reducing the
-allyl palladium complex to propene gas, preventing side reactions.
-
-
Reaction: Add the Catalyst solution to the resin. Agitate gently under Nitrogen/Argon shielding for 20 minutes.
-
Repetition: Drain and repeat the process (Steps 2-4) once to ensure complete deprotection.
-
Washing (Critical):
-
Wash with DCM (3x).
-
Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) (3x 5 min).
-
Why? This chelates and removes residual Palladium, which appears black/grey on the resin.
-
Wash with DMF (5x).
-
Mechanism of Action (Visualized)
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link
-
Kates, S. A., & Albericio, F. (Eds.).[2] (2000).[2] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on Allyl removal protocols).
-
Tugyi, R., et al. (2005).[3] "Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." PNAS, 102(2), 413-418.[3] Link
- Grieco, P., et al. (2001). "Fully Automated Synthesis of Cyclic Peptides." Journal of Peptide Science.
-
Sigma-Aldrich. "Fmoc-Glu-OAll Product Specification (CAS 144120-54-7)."[4] Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-D-Glu-OAll
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides essential, in-depth procedural information for the proper disposal of Fmoc-D-Glu-OAll (N-α-Fmoc-D-glutamic acid γ-allyl ester), a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). By moving beyond mere compliance and embedding a deep understanding of the "why" behind these procedures, we aim to foster a culture of safety and environmental responsibility, solidifying our role as your trusted partner in laboratory excellence.
Understanding the Compound: Properties and Hazard Profile
This compound is a protected amino acid used as a building block in the synthesis of peptides. Its unique structure, featuring both a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an allyl (All) ester protecting the side-chain carboxylic acid, allows for orthogonal deprotection strategies in complex peptide synthesis.
While Safety Data Sheets (SDS) for this compound and its L-isomer indicate that the compound itself is not classified as a hazardous substance under GHS criteria, this does not imply it is benign.[1][2] The core principle of laboratory safety dictates treating all non-characterized substances with caution. Good industrial hygiene and safety practices should always be followed.[1]
Key Safety Considerations:
-
Contact: Avoid contact with skin and eyes.[1] In case of contact, wash the affected area with soap and plenty of water.[2][3] For eye contact, rinse thoroughly with water for at least 15 minutes.[2][3]
-
Inhalation: Avoid the formation and inhalation of dust.[1] If inhaled, move the person to fresh air.[1][2]
-
Ingestion: Though not considered a primary route of exposure in a lab setting, ingestion should be avoided. If swallowed, rinse the mouth with water.[1]
-
Environmental: Discharge into the environment must be avoided. Do not let the product enter drains.[1]
| Property | Information | Source |
| Molecular Formula | C₂₃H₂₃NO₆ | [2][4][5] |
| Molecular Weight | 409.4 g/mol | [2] |
| Appearance | White to off-white powder | [6] |
| Storage | Store in a cool, dry, dark, and well-ventilated place.[1][4] Recommended storage is often between 2-8°C.[4] |
The Lifecycle of this compound in the Lab: Identifying Waste Streams
The disposal procedure for this compound cannot be considered in isolation. It is intrinsically linked to its application in SPPS. The waste generated is rarely the pure, unused compound but a complex mixture resulting from the synthesis process. Understanding these waste streams is the first step toward proper segregation and disposal.
Solid-phase peptide synthesis is a major source of chemical waste, primarily due to the extensive use of solvents for washing and the reagents required for coupling and deprotection steps.[7][8][9][10]
Primary Waste Streams:
-
Unused/Expired Solid Reagent: Pure this compound that is expired or no longer needed.
-
Contaminated Labware: Spatulas, weigh boats, gloves, and empty containers with residual powder.
-
Liquid Waste from Fmoc Deprotection: Solutions containing piperidine or similar bases in solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Liquid Waste from Allyl Ester Deprotection: This is a critical waste stream due to the use of heavy metal catalysts. The removal of the allyl group typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture.[11][12][13]
-
General SPPS Liquid Waste: Solvents from washing steps (e.g., DMF, DCM) and coupling reactions.
-
Solid Waste (Post-Cleavage): The resin used in SPPS after the final peptide has been cleaved.
The following diagram illustrates the decision-making process for segregating these waste streams at the point of generation.
Sources
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. anaspec.com [anaspec.com]
- 3. anaspec.com [anaspec.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Glu(OAll)-OH | CAS 133464-46-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Fmoc-Glu-OAll Novabiochem 144120-54-7 [sigmaaldrich.com]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Personal protective equipment for handling Fmoc-D-Glu-OAll
Executive Summary & Risk Profile
Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid
As scientists, we do not rely on the absence of data ("No Data Available" on SDS) as proof of safety. We rely on structural alerts.
-
The Fmoc Group: A bulky lipophilic group that can facilitate cell membrane permeation. Upon deprotection (piperidine treatment), it releases dibenzofulvene, a known skin irritant.
-
The Allyl Ester: Allyl functionalities can act as alkylating agents and potential sensitizers.
-
Physical State: Fine particulate solid. The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization in polar aprotic solvents (DMF, NMP).
Core Hazard Classifications (GHS/CLP):
Personal Protective Equipment (PPE) Protocol
Effective PPE is not just about what you wear; it is about the barrier integrity relative to the solvent system used. This compound is rarely handled dry for long; it is almost always dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane).
PPE Specification Table
| Component | Standard Requirement | Technical Specification / Rationale |
| Hand Protection | Double Nitrile Gloving | Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Chemical Resistance). Rationale: DMF permeates thin nitrile in <15 mins. Double gloving provides a "sacrificial layer" allowing time to change without skin contact. |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm). Secondary (if hood unavailable): N95 or P100 Particulate Respirator. Rationale: Static charge often causes this powder to "fly" during weighing. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 compliant. Rationale: Fine powders can bypass standard safety glasses via the side gaps. Goggles seal the ocular cavity. |
| Body Defense | Lab Coat (High Neck) | 100% Cotton or Nomex (Fire Resistant). Rationale: Synthetic blends can melt onto skin if a solvent fire occurs. |
Operational Workflow & Logic
Safety is a dynamic process. The following workflow integrates safety checks into the experimental procedure.
Phase A: Weighing & Transfer (High Dust Risk)
-
Static Mitigation: Use an anti-static gun or wipe on the weighing boat before adding the powder. This compound is prone to triboelectric charging, causing it to disperse unexpectedly.
-
The "Tunnel" Technique: Do not weigh on an open bench. Weigh inside the fume hood. If the balance is sensitive to draft, use a draft shield rather than turning off the hood.
-
Immediate Solubilization: Add solvent (DMF/DCM) to the solid immediately after weighing to eliminate the inhalation hazard.
Phase B: Solubilization & Coupling (High Permeation Risk)
-
Solvent Choice: When dissolving in DMF, remember that DMF is a potent skin penetrant that carries the Fmoc-derivative with it into the bloodstream.
-
Glove Discipline: If solvent splashes on the outer glove, strip it immediately . Do not wait. The inner glove protects you while you don a fresh outer glove.
Phase C: Disposal (Environmental Safety)
-
Quenching: If residual allyl ester remains, ensure it is not mixed with strong nucleophiles or reducing agents in the waste stream unless intended.
-
Segregation: Dispose of as Halogenated Organic Waste (if DCM is used) or Non-Halogenated Organic Waste (if DMF is used).
-
Labeling: Clearly mark waste containers with "Sensitizer" if the concentration is high.
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process and workflow logic.
Diagram 1: PPE Decision Matrix
Caption: Logic flow for selecting PPE based on the specific state of the chemical (Solid vs. Solution).[2]
Diagram 2: The "Safe Loop" Operational Workflow
Caption: Step-by-step containment strategy from storage to disposal to prevent cross-contamination.
Emergency Response (Self-Validating Protocol)
In the event of exposure, follow this immediate causality chain:
-
Eye Contact:
-
Action: Flush with water for 15 minutes.[1]
-
Logic: Fmoc derivatives hydrolyze slowly; immediate dilution prevents corneal adhesion.
-
-
Skin Contact (Solid):
-
Action: Brush off dry first, then wash with soap/water.
-
Logic: Adding water to a clump of powder can create a concentrated paste that adheres to pores.
-
-
Skin Contact (Solution):
-
Action: Remove contaminated clothing/gloves immediately.[1] Wash skin with soap and cool water.
-
Logic: Do not use hot water; it opens pores and increases absorption of the solvent/chemical mix.
-
References
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: Fmoc-Glu-OAll. Retrieved from
-
PubChem. (n.d.). Compound Summary: Fmoc-glutamic acid allyl ester.[5] National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Fluorenylmethyloxycarbonyl derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
